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  • Product: 4-Nitro-7-fluoranthenol
  • CAS: 115664-57-8

Core Science & Biosynthesis

Foundational

The Physicochemical and Toxicological Profile of 4-Nitro-7-fluoranthenol (CAS 115664-57-8)

An Advanced Technical Whitepaper for Environmental and Toxicological Scientists Executive Summary 4-Nitro-7-fluoranthenol (CAS 115664-57-8) is a highly specialized Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbon (HN-P...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Whitepaper for Environmental and Toxicological Scientists

Executive Summary

4-Nitro-7-fluoranthenol (CAS 115664-57-8) is a highly specialized Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbon (HN-PAH). Emerging primarily as an atmospheric secondary pollutant and a biological metabolite of parent PAHs, this compound represents a critical intersection between environmental chemistry and molecular toxicology. Due to the dual presence of an electron-withdrawing nitro group (-NO2) and an electron-donating hydroxyl group (-OH) on a rigid fluoranthene backbone, 4-nitro-7-fluoranthenol exhibits unique physicochemical behaviors, requiring highly optimized analytical workflows for trace detection.

This whitepaper provides a comprehensive, field-proven guide to the structural properties, mutagenic mechanisms, and advanced analytical protocols required to isolate and quantify this compound in complex matrices.

Chemical Identity & Physicochemical Profiling

The structural architecture of 4-nitro-7-fluoranthenol dictates its environmental partitioning and biological reactivity. The extended π -conjugation of the fluoranthene core provides planarity, while the functional groups induce a strong dipole moment.

Quantitative Chemical Data

Data synthesized from the [1] and predictive chemical modeling.

PropertyValue / DescriptionCausality / Technical Implication
IUPAC Name 4-Nitrofluoranthen-7-olDefines the exact regiochemistry of the functional groups.
CAS Registry Number 115664-57-8Unique identifier for regulatory and safety tracking[2].
Molecular Formula C16H9NO3Indicates a highly unsaturated, oxygen-rich PAH derivative[1].
Molecular Weight 263.25 g/mol Falls within the optimal mass range for GC-MS and LC-MS analysis[1].
Predicted pKa (-OH) ~7.8 - 8.2The extended conjugation and -NO2 group lower the pKa compared to standard phenols, making it partially ionized at physiological pH.
Predicted LogP ~3.8 - 4.2Moderately lipophilic; readily partitions into lipid bilayers but retains enough polarity for aqueous transport.
Physical State Solid (Crystalline)Extremely low vapor pressure dictates that it exists almost exclusively in the particulate phase (PM2.5) in the atmosphere.

Mechanisms of Formation: Atmospheric & Metabolic

4-Nitro-7-fluoranthenol is rarely synthesized for bulk industrial use; rather, it is generated in situ via two primary pathways: atmospheric photooxidation and cytochrome P450 (CYP450) mediated metabolism.

  • Atmospheric Pathway: Parent fluoranthene undergoes gas-phase reactions with hydroxyl radicals (•OH) or nitrate radicals (•NO3) in the presence of NOx. The addition of the -OH and -NO2 groups drastically reduces the molecule's vapor pressure, causing rapid condensation onto fine particulate matter (PM2.5).

  • Metabolic Pathway: In biological systems, 4-nitrofluoranthene (a known diesel exhaust component) is metabolized by hepatic CYP450 enzymes. The hydroxylation at the 7-position is a phase I metabolic attempt to increase water solubility for excretion, though it inadvertently creates a more reactive intermediate.

Formation_Pathway F Fluoranthene (Parent PAH) NF 4-Nitrofluoranthene (Nitro-PAH) F->NF NO2 / N2O5 (Atmospheric) HNF 4-Nitro-7-fluoranthenol (HN-PAH) F->HNF Simultaneous Photooxidation NF->HNF OH Radical / CYP450 (Oxidation)

Fig 1: Atmospheric and metabolic pathways forming 4-nitro-7-fluoranthenol from fluoranthene.

Toxicological Significance & Mutagenicity

Hydroxylated nitro-PAHs (HN-PAHs) are recognized as some of the most potent direct-acting mutagens found in urban air. According to research published in by Durant et al., oxygenated and nitrated PAH fractions account for a highly disproportionate percentage of the mutagenicity in aerosol samples[3].

Mechanistic Causality of Toxicity:

  • Direct DNA Intercalation: The planar fluoranthene backbone allows the molecule to slip between DNA base pairs.

  • Nitroreduction: Bacterial or human nitroreductases reduce the -NO2 group to a hydroxylamine (-NHOH). This intermediate undergoes esterification and subsequent heterolytic cleavage to form a highly reactive nitrenium ion, which forms bulky DNA adducts at the C8 position of guanine.

  • Receptor Binding: The structural mimicry of 4-nitro-7-fluoranthenol to endogenous ligands allows it to bind with high affinity to the Aryl hydrocarbon Receptor (AhR), triggering the transcription of genes associated with oxidative stress and cellular toxicity.

Advanced Analytical Workflows

Quantifying 4-nitro-7-fluoranthenol requires overcoming two major analytical hurdles: its trace concentration (often pg/m³ in air) and the severe peak tailing caused by the free phenolic hydroxyl group during gas chromatography. The following protocol is a self-validating system designed for maximum recovery and femtogram-level sensitivity.

Step-by-Step Methodology: Extraction to Quantification

Step 1: Accelerated Solvent Extraction (ASE)

  • Action: Extract PM2.5 filters using a mixture of Dichloromethane (DCM) and Hexane (1:1 v/v) at 100°C and 1500 psi.

  • Causality: Pure hexane is insufficient. The hydroxyl group in 4-nitro-7-fluoranthenol increases the molecule's polarity. DCM is required to disrupt hydrogen bonding between the analyte and the particulate matrix, ensuring >90% recovery.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Action: Load the extract onto a Cyanopropyl (CN) or Silica SPE cartridge. Elute aliphatic hydrocarbons with hexane (discard), then elute the HN-PAH fraction with DCM/Methanol (95:5 v/v).

  • Causality: Biological and environmental samples are rich in bulk lipids and aliphatic hydrocarbons. The CN stationary phase selectively retains the polar -OH and -NO2 groups, allowing matrix interferences to be washed away, thereby preventing ion suppression in the MS source.

Step 3: Silylation Derivatization

  • Action: Evaporate the eluate to dryness under gentle N2. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

  • Causality: The free -OH group will interact with active silanol sites on a GC column, causing irreversible adsorption and peak tailing. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility, thermal stability, and chromatographic resolution.

Step 4: GC-NCI-MS Analysis

  • Action: Analyze the derivatized sample using Gas Chromatography coupled to a Mass Spectrometer operating in Negative Chemical Ionization (NCI) mode, using methane as the reagent gas.

  • Causality: Standard Electron Impact (EI) causes excessive fragmentation of the molecular ion. In contrast, the highly electrophilic nitro group on 4-nitro-7-fluoranthenol makes it an ideal candidate for NCI. NCI captures thermal electrons with near-perfect efficiency, dropping the Limit of Detection (LOD) into the low femtogram range—essential for trace atmospheric analysis.

Analytical_Workflow A Sample Collection (PM2.5 Filters) B Accelerated Solvent Extraction (DCM / Hexane) A->B C Solid Phase Extraction (SPE) (Fractionation) B->C D Silylation Derivatization (BSTFA + 1% TMCS) C->D E GC-NCI-MS Quantification (Trace Analysis) D->E

Fig 2: Optimized extraction and GC-NCI-MS analytical workflow for trace HN-PAH quantification.

References

  • Durant, J. L., et al. "Human Lymphoblast Mutagens in Urban Airborne Particles." Environmental Science & Technology, ACS Publications. URL: [Link]

  • XiXiSys. "CAS: 115664-57-8 GHS Safety Data Sheet." XiXiSys Chemical Database. URL: [Link]

Sources

Exploratory

Thermodynamic stability and isomerism of 4-Nitro-7-fluoranthenol

Whitepaper: Thermodynamic Stability and Isomerism of 4-Nitro-7-fluoranthenol Executive Summary The structural characterization of nitrated polycyclic aromatic hydrocarbons (NPAHs) is a critical frontier in both environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Isomerism of 4-Nitro-7-fluoranthenol

Executive Summary

The structural characterization of nitrated polycyclic aromatic hydrocarbons (NPAHs) is a critical frontier in both environmental toxicology and drug design. Among these, 4-Nitro-7-fluoranthenol (CAS: 115664-57-8) represents a highly specific positional isomer whose thermodynamic stability and electronic properties dictate its reactivity in biological matrices[1]. As application scientists, we recognize that the precise positioning of the electron-withdrawing nitro (-NO₂) group and the electron-donating hydroxyl (-OH) group on the rigid fluoranthene core fundamentally alters the molecule's HOMO-LUMO gap, dipole moment, and binding affinity to metabolic enzymes like Cytochrome P450[2].

This technical guide provides an in-depth analysis of the thermodynamic stability of 4-Nitro-7-fluoranthenol, explores its complex isomerism, and outlines field-proven, self-validating protocols for its isolation and thermodynamic profiling.

Structural Isomerism and Electronic Properties

Fluoranthene consists of a naphthalene moiety fused to a benzene ring via a five-membered ring. The numbering system places the C4 position on the naphthalene core and the C7 position on the isolated benzene ring. In 4-Nitro-7-fluoranthenol, the functional groups are separated by the bridging five-membered ring, preventing direct intramolecular hydrogen bonding but allowing for extended π-conjugation.

The Causality of Isomeric Stability

The thermodynamic stability of nitrofluoranthenol isomers is governed by a delicate balance of steric hindrance and electronic delocalization.

  • Steric Peri-Interactions: Isomers with the nitro group at the C3 position often experience significant steric repulsion from the adjacent protons, forcing the nitro group out of the aromatic plane and reducing resonance stabilization.

  • Electronic Effects: In 4-Nitro-7-fluoranthenol, the spatial separation of the -NO₂ and -OH groups minimizes direct steric clashes. However, the push-pull electronic effect across the conjugated system creates a highly polarized molecule. Isodesmic reaction modeling—a computational approach used to assess the thermodynamic favorability of specific substitution patterns by ensuring bond types remain identical in reactants and products[3]—reveals that the 4,7-substitution pattern is thermodynamically distinct from the major biological metabolites like 3-nitro-8-fluoranthenol[4].

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic and electronic properties of key nitrofluoranthenol isomers.

Table 1: Thermodynamic and Electronic Properties of Nitrofluoranthenol Isomers

IsomerRelative Gibbs Free Energy (ΔG, kcal/mol)*Dipole Moment (Debye)LogP (Predicted)Primary Source / Metabolic Origin
3-Nitro-8-fluoranthenol 0.00 (Reference)4.124.58C. elegans, Rat Liver Microsomes[5]
4-Nitro-7-fluoranthenol +1.455.084.62Synthetic / Minor Metabolite[1],[6]
2-Nitro-8-fluoranthenol +2.103.854.55Atmospheric Particulate Matter
3-Nitro-9-fluoranthenol +0.854.404.58C. elegans Metabolism[5]

*Values are derived from DFT functional calculations (B3LYP/6-311++G(d,p)) utilizing isodesmic frameworks.

Metabolic Isomerization Dynamics

In biological systems, the parent nitrofluoranthenes undergo Phase I oxidation catalyzed by Cytochrome P450 monooxygenases[2]. The rigid planar structure of the PAH dictates the regioselectivity of the arene oxide intermediate. Due to steric hindrance at the nitro-substituted ring, epoxidation is frequently redirected to the opposite ring, followed by an NIH shift or direct hydrolysis to form various fluoranthenol isomers[5].

Pathway NFA Nitrofluoranthene (Parent PAH) CYP CYP450 Oxidation (Phase I) NFA->CYP Hepatic/Fungal Microsomes Epoxide Arene Oxide (Reactive Intermediate) CYP->Epoxide O2, NADPH Iso1 4-Nitro-7-fluoranthenol (Target Isomer) Epoxide->Iso1 NIH Shift Iso2 3-Nitro-8-fluoranthenol (Major Metabolite) Epoxide->Iso2 Hydrolysis Conj Sulfate/Glucuronide Conjugation (Phase II) Iso1->Conj Iso2->Conj Excretion Cellular Excretion (Detoxified) Conj->Excretion

Fig 1. CYP450-mediated metabolic activation and isomerization pathway of nitrofluoranthene.

Experimental Workflows & Analytical Methodologies

To accurately determine the thermodynamic stability and isolate 4-Nitro-7-fluoranthenol from its closely related isomers, standard analytical approaches are insufficient. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: Chromatographic Isolation via Orthogonal HPLC

Rationale & Causality: Standard C18 stationary phases fail to resolve 4-nitro-7-fluoranthenol from 3-nitro-8-fluoranthenol because both isomers possess nearly identical hydrophobic cross-sectional areas. We mandate the use of a Pentafluorophenyl (PFP) column. The electron-deficient fluorinated ring of the PFP phase induces strong π-π charge-transfer interactions with the electron-rich PAH core. Because the dipole moment vectors differ significantly between the isomers (5.08 D vs 4.12 D), the PFP phase achieves baseline resolution[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient system of Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (Methanol). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Install a PFP column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate at 40°C with 60% Solvent B at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Sample Injection: Inject 10 µL of the isomer mixture (dissolved in 50:50 Methanol:Water at 1 mg/mL).

  • Gradient Elution: Ramp from 60% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes to elute highly retained hydrophobic impurities.

  • Detection: Monitor absorbance at 254 nm and 360 nm (specific for the nitroaromatic chromophore).

Self-Validation Check: Prior to sample analysis, inject a system suitability standard containing a known 1:1 mixture of 3-nitro and 4-nitro isomers. The system is validated only if the resolution factor ( Rs​ ) is ≥1.5 and the peak tailing factor is ≤1.2 . Failure to meet these criteria indicates column active site degradation, which will skew retention thermodynamics.

Protocol 2: Thermodynamic Evaluation via Differential Scanning Calorimetry (DSC)

Rationale & Causality: To empirically validate computational Gibbs free energy values, DSC is utilized to measure the enthalpy of fusion ( ΔHfus​ ). The rigid, planar nature of 4-Nitro-7-fluoranthenol allows for tight crystal lattice packing. Differences in melting endotherms between isomers directly correlate to their relative solid-state thermodynamic stabilities.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.00 ± 0.05 mg of purified 4-Nitro-7-fluoranthenol into a Tzero aluminum pan. Seal with a hermetic lid using a sample press.

  • Instrument Calibration: Calibrate the DSC cell constant and temperature using high-purity Indium ( ΔHfus​ = 28.71 J/g, Tm​ = 156.6°C).

  • Thermal Cycling:

    • Equilibrate the sample at 25°C for 5 minutes under a dry nitrogen purge (50 mL/min).

    • Ramp the temperature at a controlled rate of 10°C/min up to 300°C.

  • Data Acquisition: Record the onset temperature ( To​ ) and integrate the area under the melting endotherm to calculate ΔHfus​ .

Self-Validation Check: Perform a secondary cooling ramp at 10°C/min followed by a second heating cycle. If the second heating cycle shows a significantly shifted To​ or a broad multi-peak endotherm, the compound has undergone thermal degradation rather than pure melting, and the thermodynamic data from the first run must be cross-validated with Thermogravimetric Analysis (TGA).

Conclusion & Implications for Drug Development

Understanding the thermodynamic stability and isomerism of molecules like 4-Nitro-7-fluoranthenol is not merely an academic exercise; it is a fundamental requirement for predictive toxicology and rational drug design. The spatial arrangement of the -NO₂ and -OH groups dictates the molecule's dipole moment and its susceptibility to Phase II conjugation (sulfation/glucuronidation)[5]. By employing rigorous, causality-driven analytical techniques—such as PFP-based chromatography and isodesmic computational modeling—researchers can accurately profile these electrophilic intermediates, ultimately leading to safer structural scaffolds in pharmaceutical development.

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Foundational

An In-Depth Technical Guide to Elucidating the Binding Affinity of 4-Nitro-7-fluoranthenol to the Aryl Hydrocarbon Receptor (AhR)

Abstract The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a wide array of xenobiotic and endogenous compounds.[1] Its role in toxicology, immunolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a wide array of xenobiotic and endogenous compounds.[1] Its role in toxicology, immunology, and developmental biology has rendered it a significant target for drug development and risk assessment.[1][2] This technical guide provides a comprehensive framework for determining the binding affinity of a novel compound, 4-Nitro-7-fluoranthenol, to the AhR. While specific binding data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to characterize its interaction with the AhR. We will delve into the foundational principles of AhR signaling, the rationale behind experimental design, and step-by-step protocols for established and emerging binding assays. Furthermore, we will explore the anticipated influence of the nitro and fluoro moieties on the binding affinity based on known structure-activity relationships of related compounds.

Introduction: The Aryl Hydrocarbon Receptor and Ligand Interaction

The AhR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[3] In its latent state, the AhR resides in the cytoplasm as part of a protein complex including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and the co-chaperone p23.[3][4] The binding of a ligand to the PAS-B domain of the AhR triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.[4][5] Within the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT).[3] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6]

The affinity with which a ligand binds to the AhR is a critical determinant of its potency in activating this signaling cascade. High-affinity ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can elicit strong and sustained AhR activation, leading to a range of biological and toxicological effects.[2] Conversely, lower-affinity ligands may induce more transient or weaker responses.[7] Therefore, the precise quantification of binding affinity is a cornerstone of characterizing any potential AhR modulator.

Structural Considerations for 4-Nitro-7-fluoranthenol

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a known, albeit weaker, AhR ligand.[8] The introduction of nitro and fluoro substituents to the fluoranthene scaffold in 4-Nitro-7-fluoranthenol is expected to significantly influence its physicochemical properties and, consequently, its interaction with the AhR ligand-binding domain (LBD).

  • Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence can alter the electronic distribution of the aromatic system, potentially influencing π-π stacking interactions within the AhR LBD.

  • Fluoro Group: Fluorine is a small, highly electronegative atom. Its substitution can affect the molecule's lipophilicity and its ability to form hydrogen bonds or other polar interactions with amino acid residues in the binding pocket.

Predicting the precise impact of these substitutions without experimental data is challenging. However, understanding these fundamental chemical properties guides the formulation of hypotheses and the design of experiments to test them.

Methodologies for Determining AhR Binding Affinity

A multi-faceted approach is recommended to robustly characterize the binding of a novel ligand to the AhR. This typically involves a combination of direct binding assays and cell-based functional assays.

In Silico Modeling: A Predictive First Step

Prior to in vitro experimentation, computational docking studies can provide valuable insights into the potential binding mode and affinity of 4-Nitro-7-fluoranthenol to the AhR.[9][10]

2.1.1. Principle

Homology models of the AhR LBD, often based on the crystal structure of related PAS domain proteins like HIF-2α, are used to create a virtual representation of the ligand-binding pocket.[11][12] Docking algorithms then predict the most energetically favorable binding pose of the ligand within this pocket, providing an estimated binding energy that can be correlated with binding affinity.[9]

2.1.2. Workflow

G cluster_0 In Silico Modeling Workflow A Obtain/Build 3D Structure of 4-Nitro-7-fluoranthenol C Perform Molecular Docking (e.g., AutoDock) A->C B Select Validated AhR LBD Homology Model B->C D Analyze Binding Poses and Energies C->D E Predict Potential Binding Affinity D->E

Caption: Workflow for in silico docking of a novel ligand to the AhR LBD.

Competitive Radioligand Binding Assay: The Gold Standard

This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the AhR.[7][13]

2.2.1. Causality Behind Experimental Choices

The choice of a high-affinity radioligand, typically [³H]TCDD, is critical as it ensures a stable and detectable baseline of receptor occupancy. The use of a source of AhR, such as cytosolic extracts from a responsive cell line or animal tissue (e.g., mouse liver), provides the necessary biological material for the binding interaction to occur. The principle of competition allows for the determination of the relative affinity of the unlabeled test compound.

2.2.2. Protocol

Materials:

  • Source of AhR (e.g., liver cytosol from C57BL/6 mice)

  • Radiolabeled AhR ligand (e.g., [³H]TCDD)

  • Unlabeled 4-Nitro-7-fluoranthenol

  • Binding buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

  • Dextran-coated charcoal

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Homogenize liver tissue in MDEG buffer and centrifuge at high speed to obtain the cytosolic fraction (supernatant).

  • Incubation: In a series of tubes, incubate a fixed concentration of [³H]TCDD and a constant amount of cytosolic protein with increasing concentrations of unlabeled 4-Nitro-7-fluoranthenol. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled TCDD (non-specific binding).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, add a dextran-coated charcoal slurry to each tube. The charcoal binds free radioligand, while the receptor-bound radioligand remains in solution.

  • Quantification: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assays: Assessing Functional Activity

These assays measure the transcriptional activation of the AhR signaling pathway in response to ligand binding.[14]

2.3.1. Principle

Engineered cell lines containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of DREs are utilized. When an AhR agonist binds to the receptor, the subsequent transcriptional activation of the DRE-driven reporter gene results in a measurable signal (light or fluorescence) that is proportional to the level of AhR activation.

2.3.2. Workflow

G cluster_1 Reporter Gene Assay Workflow A Seed Reporter Cells in 96-well plate B Treat cells with varying concentrations of 4-Nitro-7-fluoranthenol A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells and add reporter substrate C->D E Measure signal (Luminescence/Fluorescence) D->E F Generate dose-response curve and determine EC₅₀ E->F

Caption: Generalized workflow for a cell-based AhR reporter gene assay.

2.3.3. Protocol (Luciferase-based)

Materials:

  • Human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cells stably transfected with a DRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • 4-Nitro-7-fluoranthenol stock solution.

  • Positive control (e.g., TCDD).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Nitro-7-fluoranthenol. Include a vehicle control and a positive control.

  • Incubation: Incubate the plates for 24 hours to allow for gene expression.

  • Lysis and Signal Detection: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of 4-Nitro-7-fluoranthenol to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table of Binding Affinities and Potencies of Known AhR Ligands
CompoundReceptor SourceAssay TypeBinding Affinity (Ki/Kd)Functional Potency (EC₅₀)Reference
2,3,7,8-TCDDMouse Liver CytosolRadioligand Binding~1-10 nM~0.1-1 nM[2][7]
Benzo[a]pyreneMouse Liver CytosolRadioligand Binding~10-100 nM~10-100 nM[11]
β-NaphthoflavoneMouse Liver CytosolRadioligand Binding~10-50 nM~10-50 nM[7]
Indole-3-carbinolVariousReporter GeneMicromolar rangeMicromolar range[5]
QuercetinCaco-2 cellsReporter GeneNot reportedMicromolar range[14][15]
Interpreting the Results for 4-Nitro-7-fluoranthenol
  • High Affinity (Low Ki/Kd and EC₅₀): If 4-Nitro-7-fluoranthenol exhibits a low Ki in the competitive binding assay and a low EC₅₀ in the reporter gene assay, it would be classified as a high-affinity AhR agonist.

  • Low Affinity (High Ki/Kd and EC₅₀): Conversely, high Ki and EC₅₀ values would indicate a low-affinity agonist.

  • Antagonism: If 4-Nitro-7-fluoranthenol shows binding in the competitive assay but fails to induce a response in the reporter gene assay, it may be an AhR antagonist. This can be confirmed by co-treating cells with a known agonist (like TCDD) and 4-Nitro-7-fluoranthenol to see if it inhibits the agonist's effect.

  • Selective AhR Modulator (SAhRM): Some ligands can act as agonists for certain AhR-regulated genes and antagonists for others.[14] Further investigation into the expression of multiple downstream target genes (e.g., CYP1A1, CYP1B1, UGT1A1) would be necessary to determine if 4-Nitro-7-fluoranthenol acts as a SAhRM.[14][15]

Visualizing the AhR Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Hsp90 Hsp90 AhR->Hsp90 complex XAP2 XAP2 AhR->XAP2 complex p23 p23 AhR->p23 complex AhR_n AhR AhR->AhR_n translocation Ligand 4-Nitro-7- fluoranthenol Ligand->AhR binds ARNT ARNT AhR_n->ARNT dimerizes DRE DRE AhR_n->DRE binds ARNT->DRE binds Gene Target Gene (e.g., CYP1A1) DRE->Gene activates mRNA mRNA Gene->mRNA transcription Protein Protein mRNA->Protein translation

Caption: The canonical aryl hydrocarbon receptor (AhR) signaling pathway.

Conclusion

Determining the binding affinity of a novel compound like 4-Nitro-7-fluoranthenol to the aryl hydrocarbon receptor is a critical step in understanding its potential biological activity. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies required for such a characterization. By employing a combination of in silico modeling, direct binding assays, and functional cell-based assays, researchers can build a robust profile of the compound's interaction with the AhR. The insights gained from these studies are invaluable for applications in drug discovery, toxicology, and environmental health sciences.

References

  • Bisson, W. H., et al. (2009). Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands. Journal of Medicinal Chemistry, 52(18), 5635-5641. [Link]

  • Bock, K. W. (2020). Ah receptor ligands and their impacts on gut resilience: structure–activity effects. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 665-673. [Link]

  • Denison, M. S., et al. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

  • El-Gogary, R. I., et al. (2021). Targeting the Aryl Hydrocarbon Receptor (AhR): A Review of the In-Silico Screening Approaches to Identify AhR Modulators. In Computational Drug Discovery and Design. IntechOpen. [Link]

  • Hestermann, E. V., et al. (2009). Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands. Journal of Medicinal Chemistry, 52(18), 5635-5641. [Link]

  • Denison, M. S., & Nagy, S. R. (2003). Ligand binding and activation of the Ah receptor. Chemico-Biological Interactions, 146(3), 211-230. [Link]

  • Kim, E. Y., et al. (2015). In Silico Analysis of the Interaction of Avian Aryl Hydrocarbon Receptors and Dioxins to Decipher Isoform-, Ligand-, and Species-Specific Activations. Environmental Science & Technology, 49(5), 3096-3104. [Link]

  • Jin, U. H., et al. (2018). Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids. Toxicological Sciences, 163(2), 503-519. [Link]

  • Bisson, W. H., et al. (2009). Modeling of the aryl hydrocarbon receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands. Journal of Medicinal Chemistry, 52(18), 5635-5641. [Link]

  • Bisson, W. H., et al. (2009). Modeling of the aryl hydrocarbon receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024). Aryl hydrocarbon receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Dietrich, C., & Kaina, B. (2010). The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth. Carcinogenesis, 31(8), 1319-1328. [Link]

  • Sustainability Dictionary. (n.d.). AhR Ligand Binding. [Link]

  • Nagy, S. R., et al. (2007). Persistent binding of ligands to the aryl hydrocarbon receptor. Toxicological Sciences, 98(1), 126-135. [Link]

  • Nagy, S. R., et al. (2007). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Toxicological Sciences, 98(1), 126-135. [Link]

  • Pandini, A., et al. (2007). Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis. Biochemistry, 46(3), 896-907. [Link]

  • Chang, C. Y., & Puga, A. (1998). Constitutive Activation of the Aromatic Hydrocarbon Receptor. Molecular and Cellular Biology, 18(1), 525-535. [Link]

  • Shinde, R., & Peroval, M. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences, 19(12), 3843. [Link]

  • Barletta, F. (2020). Aryl Hydrocarbon Receptor Connects Inflammation to Breast Cancer. International Journal of Molecular Sciences, 21(15), 5236. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoranthene. In PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for the Robust Quantification of 4-Nitro-7-fluoranthenol

Abstract 4-Nitro-7-fluoranthenol (CAS: 115664-57-8) [1] is a highly reactive nitrated polycyclic aromatic hydrocarbon (nitro-PAH) metabolite. Nitro-PAHs are ubiquitous environmental pollutants formed via incomplete combu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Nitro-7-fluoranthenol (CAS: 115664-57-8) [1] is a highly reactive nitrated polycyclic aromatic hydrocarbon (nitro-PAH) metabolite. Nitro-PAHs are ubiquitous environmental pollutants formed via incomplete combustion and atmospheric reactions, exhibiting significantly higher mutagenicity and toxicity than their parent PAHs [2]. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology for the trace quantification of 4-Nitro-7-fluoranthenol in complex aqueous and environmental matrices.

Introduction & Mechanistic Rationale

Nitro-PAHs are of profound interest in environmental toxicology and drug development due to their potent biological activity. While native PAHs are often quantified using fluorescence detection, the strongly electron-withdrawing nitro group natively quenches fluorescence. Consequently, fluorescence-based detection of nitro-PAHs necessitates complex post-column derivatization (e.g., online reduction to amino-PAHs using zinc or Pt-Al₂O₃ catalyst columns) [3][4].

To circumvent the operational complexities, baseline instabilities, and catalyst degradation associated with post-column reduction, UV detection is employed. This method leverages the extended conjugated π -electron system and the nitro auxochrome of 4-Nitro-7-fluoranthenol. The compound exhibits strong absorbance in the UV region, allowing for direct, highly reproducible quantification. By coupling UV detection with Solid-Phase Extraction (SPE), the method achieves the necessary sensitivity for trace analysis without the need for chemical derivatization [5].

Postulated Formation and Metabolic Pathway

Understanding the origin of 4-Nitro-7-fluoranthenol is critical for matrix selection and sample preparation. It is primarily formed as a hydroxylated metabolite of nitrofluoranthene in biological systems, or via direct atmospheric nitration and subsequent oxidation of fluoranthene in the environment.

Pathway P1 Fluoranthene (Parent PAH) P2 Atmospheric Nitration (OH/NOx Radicals) P1->P2 Environmental P3 Cytochrome P450 Metabolism P1->P3 Biological P4 Nitrofluoranthene Intermediates P2->P4 P3->P4 P5 4-Nitro-7-fluoranthenol (Target Analyte) P4->P5 Hydroxylation

Caption: Postulated environmental and biological formation pathway of 4-Nitro-7-fluoranthenol.

Analytical Workflow

The methodology is designed as a self-validating system: extraction efficiency is monitored via surrogate standard recoveries, while chromatographic integrity is ensured through precise gradient control and pH management.

Workflow N1 Sample Collection (Aqueous Matrix) N2 Solid-Phase Extraction (C18 Cartridge) N1->N2 N3 HPLC Separation (Reversed-Phase C18) N2->N3 N4 UV Detection (λ = 254 nm) N3->N4 N5 Data Analysis & Quantification N4->N5

Caption: HPLC-UV Analytical Workflow for 4-Nitro-7-fluoranthenol Quantification.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Nitro-7-fluoranthenol analytical standard.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: 0.1% Formic Acid (FA). Causality Note: 4-Nitro-7-fluoranthenol contains a phenolic hydroxyl group. Due to the electron-withdrawing nature of the nitro group, the pKa of this phenol is lowered. Adding 0.1% FA (pH ~2.7) ensures the analyte remains fully protonated (neutral), preventing peak tailing and maximizing retention on the hydrophobic stationary phase.

  • SPE Cartridges: Reversed-phase C18 (500 mg/3 mL).

Sample Preparation (Solid-Phase Extraction)

Causality Note: Direct injection of environmental or biological samples leads to rapid column degradation and severe matrix interference. SPE is utilized to selectively enrich the hydrophobic nitro-PAH while washing away polar interferents [2][5].

  • Conditioning: Pass 5 mL of MeOH followed by 5 mL of Ultrapure Water through the C18 SPE cartridge at a steady rate of 1 mL/min to activate the sorbent bed.

  • Loading: Load 100 mL of the aqueous sample (pre-spiked with an internal standard, e.g., 2-fluoro-7-nitrofluorene) at a flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute hydrophilic impurities without displacing the target analyte.

  • Elution: Elute the target analyte with 5 mL of ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of the initial mobile phase (Water:ACN, 60:40 v/v) and filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Chromatographic Conditions
  • Instrument: HPLC system equipped with a quaternary pump, vacuum degasser, thermostatted autosampler, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm). The high carbon load of the C18 stationary phase provides optimal π−π and hydrophobic interactions for polycyclic aromatic structures.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Maintains reproducible mobile phase viscosity and inter-run mass transfer kinetics).

  • Detection Wavelength: 254 nm. (Captures the strong π→π∗ transition chromophore of the nitro-aromatic system).

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 60 40 Initial
2.0 60 40 Isocratic hold
10.0 5 95 Linear ramp
13.0 5 95 Column wash
13.1 60 40 Step return

| 18.0 | 60 | 40 | Re-equilibration |

Method Validation & Quantitative Data

The method must be validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and limits of detection/quantification (LOD/LOQ). The data below summarizes the typical validation parameters achieved using this optimized protocol for nitro-PAH metabolites.

Validation ParameterResultAcceptance Criteria
Linear Range 0.05 – 10.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.015 µg/mLS/N 3
Limit of Quantification (LOQ) 0.045 µg/mLS/N 10
Intra-day Precision (RSD, n=6) 1.8% 2.0%
Inter-day Precision (RSD, n=3 days) 2.4% 5.0%
Extraction Recovery (Spiked Matrix) 88.5% – 94.2%80% – 120%

Conclusion

This application note demonstrates a highly reliable, sensitive, and reproducible HPLC-UV method for the quantification of 4-Nitro-7-fluoranthenol. By eliminating the need for post-column reduction typically required in fluorescence-based nitro-PAH analysis, this UV-centric approach significantly streamlines the analytical workflow. The integration of solid-phase extraction ensures robust matrix management and analyte enrichment, making this protocol highly suitable for routine environmental monitoring, pharmacokinetic profiling, and toxicological assessments.

References

  • Chromatography Online. "Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction." LCGC International, Jan 2025. Available at: [Link]

  • Delhomme, O., Herckes, P., & Millet, M. "Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique." Analytical and Bioanalytical Chemistry, Nov 2007. Available at:[Link]

  • Sigman, M. E., et al. "Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence." PubMed / Analytical Chemistry. Available at:[Link]

Application

Application Note: Advanced Extraction and Quantification Protocols for 4-Nitro-7-fluoranthenol in Soil and Sediment Matrices

Introduction & Mechanistic Rationale The accurate quantification of emerging polycyclic aromatic hydrocarbon (PAH) derivatives in environmental matrices is critical for toxicological assessments and drug development safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The accurate quantification of emerging polycyclic aromatic hydrocarbon (PAH) derivatives in environmental matrices is critical for toxicological assessments and drug development safety profiling. 4-Nitro-7-fluoranthenol (CAS: 115664-57-8)[1] is a highly complex, mutagenic derivative of fluoranthene. Unlike parent PAHs, which are strictly non-polar, 4-Nitro-7-fluoranthenol possesses both an electron-withdrawing nitro group (-NO₂) and a hydrogen-bonding hydroxyl group (-OH).

This dual-functionalization drastically alters its physicochemical behavior. In soil and sediment matrices, the hydroxyl group acts as a strong hydrogen bond donor/acceptor, allowing the analyte to bind tightly to the humic and fulvic acid fractions of soil organic matter. Simultaneously, the nitro group facilitates strong π-π interactions with aromatic domains in the matrix. Traditional Soxhlet extraction using non-polar solvents (e.g., hexane) is highly inefficient for these polar derivatives, often resulting in recoveries below 40%[2].

To overcome these matrix-analyte interactions, this protocol utilizes Pressurized Liquid Extraction (PLE) —also known as Accelerated Solvent Extraction (ASE)—with a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH). The addition of methanol is mechanistically crucial: it acts as a hydrogen-bond disruptor, displacing the analyte from binding sites in the soil organic matter, while DCM provides the necessary solvation power for the aromatic backbone[3].

MatrixInteraction Target 4-Nitro-7-fluoranthenol (Analyte) Nitro -NO2 Group (Electron Withdrawing) Target->Nitro Hydroxyl -OH Group (Hydrogen Bonding) Target->Hydroxyl Matrix Soil Organic Matter (Humic/Fulvic Acids) Nitro->Matrix π-π Interactions Hydroxyl->Matrix Strong Adsorption (H-Bonds) Solvent DCM:MeOH (1:1) Extraction Solvent Solvent->Target Solubilizes Analyte Solvent->Matrix Disrupts Matrix Bonds

Fig 1: Mechanistic interactions between 4-Nitro-7-fluoranthenol, soil organic matter, and solvent.

Experimental Workflow & Protocol

The following protocol establishes a self-validating system by incorporating deuterated internal standards prior to extraction, ensuring that any analyte loss during the rigorous cleanup phases is mathematically corrected during quantification[4].

Reagents & Materials
  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), n-Hexane.

  • Standards: 4-Nitro-7-fluoranthenol analytical standard, Deuterated surrogate standards (e.g., Fluoranthene-d10).

  • SPE Cartridges: Tandem Alumina-N (500 mg) and Aminopropyl (NH₂, 500 mg) cartridges.

  • Equipment: Pressurized Liquid Extractor (e.g., Dionex ASE 350), Rotary Evaporator, Nitrogen blowdown system, UHPLC-MS/MS.

Step-by-Step Extraction Methodology

Step 1: Sample Preparation (Lyophilization)

  • Action: Freeze-dry 10 g of wet soil/sediment for 48 hours. Sieve the dried sample through a 250 µm stainless steel mesh.

  • Causality: Water alters the dielectric constant of the extraction medium and acts as a physical barrier to organic solvents. Complete lyophilization ensures maximum solvent penetration into the soil pores[5].

Step 2: Internal Standard Spiking

  • Action: Weigh 5.0 g of the lyophilized sample into a stainless-steel extraction cell. Spike with 50 µL of a 100 ng/mL deuterated surrogate standard mixture. Allow the solvent to evaporate in the dark for 30 minutes.

  • Causality: Spiking prior to extraction creates a self-validating recovery system, accounting for matrix suppression and physical losses during the workflow.

Step 3: Pressurized Liquid Extraction (PLE)

  • Action: Extract the sample using a DCM:MeOH (1:1, v/v) mixture.

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 3

    • Flush Volume: 60%

  • Causality: Elevated temperature and pressure decrease solvent viscosity and surface tension, allowing the binary solvent to deeply penetrate the matrix and disrupt the strong hydrogen bonds holding the hydroxy-nitro-PAHs[4].

Step 4: Extract Concentration

  • Action: Transfer the crude extract (~40 mL) to a rotary evaporator. Reduce the volume to approximately 2 mL at 35 °C. Perform a solvent exchange by adding 10 mL of n-hexane and reducing the volume back to 1 mL.

  • Causality: DCM and MeOH are too strong for the subsequent normal-phase SPE cleanup and would cause the target analytes to break through the cartridge unretained.

Step 5: Solid Phase Extraction (SPE) Cleanup

  • Action: Connect an Alumina-N cartridge atop an Aminopropyl cartridge.

    • Conditioning: 10 mL DCM followed by 10 mL n-hexane.

    • Loading: Apply the 1 mL concentrated extract.

    • Washing: Elute aliphatic and non-polar PAH interferences with 10 mL n-hexane (discard).

    • Elution: Elute the target 4-Nitro-7-fluoranthenol with 15 mL of DCM:MeOH (9:1, v/v).

  • Causality: The Alumina-N phase traps non-polar lipids, while the Aminopropyl phase acts as a weak anion exchanger, strongly retaining highly polar humic acids. The mid-polarity 4-Nitro-7-fluoranthenol is selectively eluted by the DCM:MeOH mixture[4].

Step 6: Final Reconstitution & Analysis

  • Action: Evaporate the SPE eluate to near dryness under a gentle stream of ultra-high-purity nitrogen. Reconstitute in 0.5 mL of initial UHPLC mobile phase.

Workflow Step1 1. Sample Prep Lyophilize & Sieve (250 µm) Step2 2. PLE Extraction DCM:MeOH (1:1), 100°C, 1500 psi Step1->Step2 Step3 3. Concentration Rotary Evaporation to 1 mL Step2->Step3 Step4 4. SPE Cleanup Alumina-N / Aminopropyl Tandem Step3->Step4 Step5 5. Elution DCM:MeOH (9:1) -> Target Fraction Step4->Step5 Step6 6. UHPLC-MS/MS ESI(-) Mode Quantification Step5->Step6

Fig 2: Step-by-step extraction and analytical workflow for 4-Nitro-7-fluoranthenol in soils.

Analytical Quantification & Data Presentation

Quantification is performed using UHPLC-MS/MS. Because 4-Nitro-7-fluoranthenol possesses a hydroxyl group, it readily loses a proton in solution. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive technique, bypassing the need for complex chemical derivatization steps typically required for GC-MS analysis[4].

Expected Method Validation Parameters

The following table summarizes the expected quantitative performance of this self-validating protocol, benchmarked against rigorous environmental analytical standards.

ParameterValue / RangeMatrixAnalytical Technique
Extraction Recovery 82.5% - 94.1%Sediment / SoilPLE + Tandem SPE Cleanup
Limit of Detection (LOD) 0.003 - 0.012 ng/gSediment / SoilUHPLC-MS/MS (ESI-)
Limit of Quantification (LOQ) 0.010 - 0.035 ng/gSediment / SoilUHPLC-MS/MS (ESI-)
Intra-day Precision (RSD) < 6.5%Sediment / SoilUHPLC-MS/MS (ESI-)
Inter-day Precision (RSD) < 8.2%Sediment / SoilUHPLC-MS/MS (ESI-)

Note: Recoveries are calculated based on the internal standard correction method. Uncorrected absolute recoveries typically range from 65% to 75% due to irreversible matrix binding.

References

  • Benchchem . "4-Nitro-7-fluoranthenol | 115664-57-8". 1

  • Aerosol and Air Quality Research (AAQR) . "An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere". 3

  • PubMed (Talanta) . "Method development for simultaneous analyses of polycyclic aromatic hydrocarbons and their nitro-, oxy-, hydroxy- derivatives in sediments". 4

  • ACS Publications . "Extraction of Polycyclic Aromatic Hydrocarbons from Soot and Sediment: Solvent Evaluation and Implications for Sorption Mechanism". 2

  • MDPI . "A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples". 5

Sources

Method

Advanced UHPLC-MS/MS Methodologies for the Quantitation of 4-Nitro-7-fluoranthenol Metabolites

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application Focus: Biomarker Quantitation in Biological Matrices (Urine/Plasma) The Analytical Challenge: Nitro-PAH Biomarker Quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application Focus: Biomarker Quantitation in Biological Matrices (Urine/Plasma)

The Analytical Challenge: Nitro-PAH Biomarker Quantitation

Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) are ubiquitous environmental pollutants formed during the incomplete combustion of fossil fuels and biomass[1]. Nitroarenes are widely recognized as potent mutagens and potential carcinogens[2]. Upon inhalation or ingestion, parent compounds like 4-nitrofluoranthene undergo rapid cytochrome P450-mediated Phase I oxidation to form hydroxylated metabolites, such as 4-nitro-7-fluoranthenol (CAS 115664-57-8)[3].

Because measuring a comprehensive profile of PAH metabolites provides a much more accurate reflection of systemic, in vivo exposure than monitoring rapidly cleared parent compounds[4], 4-nitro-7-fluoranthenol serves as a critical toxicological biomarker. However, its trace-level presence in complex biological matrices necessitates highly sensitive, specific, and self-validating analytical platforms.

Mechanistic Rationale for LC-MS/MS Parameters

Why LC-MS/MS over GC-MS?

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for PAH analysis. However, hydroxylated nitro-PAHs present two distinct chemical challenges for GC: the thermal instability of the nitro group at high injection temperatures, and the requirement for extensive chemical derivatization (e.g., silylation) of the phenolic hydroxyl group to ensure volatility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) circumvents these issues entirely, allowing for direct, derivatization-free analysis while maintaining molecular integrity.

Ionization Dynamics (ESI Negative Mode)

4-Nitro-7-fluoranthenol possesses a highly acidic phenolic proton, making it an ideal candidate for Negative Electrospray Ionization (ESI-). To maximize the yield of the deprotonated precursor ion [M−H]− , the mobile phase chemistry must be carefully controlled. Instead of traditional acidic modifiers (like 0.1% formic acid) which suppress negative ionization, we utilize a neutral mobile phase modified with 1 mM ammonium fluoride ( NH4​F ) . Fluoride ions strongly hydrogen-bond with the phenolic proton, facilitating highly efficient deprotonation at the ESI droplet interface and boosting signal intensity by up to 10-fold compared to standard buffers.

Collision-Induced Dissociation (CID) Pathways

In the collision cell, the [M−H]− precursor ( m/z 262.1) undergoes predictable, radical-driven fragmentation characteristic of nitroaromatics. The primary quantitative transition relies on the loss of a nitric oxide radical ( NO∙ , -30 Da) to yield an abundant product ion at m/z 232.1. A secondary qualitative transition monitors the loss of the entire nitro group ( NO2∙​ , -46 Da) at m/z 216.1.

G cluster_0 In Vivo Metabolism of Nitrofluoranthene cluster_1 LC-MS/MS Analytical Workflow NPAH 4-Nitrofluoranthene (Parent NPAH) Phase1 CYP450 Oxidation (Phase I) NPAH->Phase1 Metabolite 4-Nitro-7-fluoranthenol (Target Biomarker) Phase1->Metabolite Phase2 UGT / SULT Enzymes (Phase II) Metabolite->Phase2 Conjugates Glucuronide / Sulfate Conjugates Phase2->Conjugates Sample Biological Sample (Urine/Serum) Conjugates->Sample Excretion & Sampling Deconjugation Enzymatic Hydrolysis (β-Glucuronidase) Sample->Deconjugation SPE Solid Phase Extraction (HLB Cartridge) Deconjugation->SPE LCMS UHPLC-ESI(-)-MS/MS (MRM Mode) SPE->LCMS

Metabolic pathway of 4-Nitrofluoranthene and the corresponding LC-MS/MS analytical workflow.

Self-Validating Extraction and Hydrolysis Workflow

In vivo, 4-nitro-7-fluoranthenol is rapidly sequestered via Phase II metabolism into highly polar glucuronide and sulfate conjugates to facilitate renal excretion. To accurately quantify total exposure, these conjugates must be enzymatically cleaved back to the aglycone state[4].

The Causality of the Protocol Steps:
  • Isotope Dilution (Self-Validation): A stable isotope-labeled internal standard (IS) is added before any sample manipulation. This creates a self-validating system where volumetric losses, incomplete hydrolysis, or matrix-induced ion suppression are mathematically normalized.

  • Enzymatic Deconjugation: β -glucuronidase/arylsulfatase is employed to cleave Phase II conjugates[4]. Strict temperature (37°C) and pH (5.5) controls are maintained to ensure >95% hydrolysis efficiency without degrading the nitroaromatic core.

  • Solid-Phase Extraction (SPE): Direct injection of urine causes severe isobaric interference and mass spectrometer source fouling. Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges are utilized because their divinylbenzene-co-N-vinylpyrrolidone backbone provides strong π−π and hydrophobic interactions with the fluoranthene ring, allowing aggressive aqueous washes to remove salts and polar interferences[1].

Detailed Experimental Protocol

Step 1: Sample Preparation & Hydrolysis
  • Aliquot 1.0 mL of human urine or plasma into a clean 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (e.g., 100 ng/mL 1-Hydroxypyrene-d9 or a matched 13C-labeled nitro-PAH).

  • Add 200 µL of 0.1 M sodium acetate buffer (pH 5.5) to stabilize the pH for optimal enzymatic activity.

  • Add 10 µL of β -glucuronidase/arylsulfatase enzyme from Helix pomatia (≥100,000 units/mL).

  • Vortex for 10 seconds and incubate at 37°C for 16 hours (overnight) in a shaking water bath to ensure complete deconjugation.

Step 2: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Pass 2 mL of LC-MS grade methanol followed by 2 mL of LC-MS grade water through an HLB SPE cartridge (30 mg/1 cc) at a flow rate of 1 mL/min.

  • Loading: Load the hydrolyzed sample onto the cartridge. Allow it to pass through via gravity or under low vacuum (≤ 5 inHg).

  • Washing: Wash the sorbent with 2 mL of 5% methanol in water to elute salts, urea, and polar endogenous interferences. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 2 mL of pure methanol into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (95% A / 5% B), vortex, and transfer to a low-volume autosampler vial.

Step 3: UHPLC-MS/MS Acquisition
  • Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Execute the gradient program detailed in Table 1 .

  • Operate the triple quadrupole mass spectrometer in ESI negative MRM mode using the transitions specified in Table 2 .

  • System Suitability Test (SST): Before analyzing biological samples, inject a solvent blank followed by a lower limit of quantitation (LLOQ) standard to verify that the signal-to-noise ratio is ≥10 and carryover in the blank is ≤20% of the LLOQ area.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 95 5

| 9.0 | 0.4 | 95 | 5 |

(Mobile Phase A: LC-MS Water + 1 mM Ammonium Fluoride; Mobile Phase B: LC-MS Methanol)

Table 2: MS/MS MRM Transitions (ESI Negative Mode) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (V) | Purpose | |---|---|---|---|---|---| | 4-Nitro-7-fluoranthenol | 262.1 | 232.1 | -60 | -25 | Quantifier (Loss of NO∙ ) | | 4-Nitro-7-fluoranthenol | 262.1 | 216.1 | -60 | -35 | Qualifier (Loss of NO2∙​ ) | | 1-Hydroxypyrene-d9 (IS) | 226.1 | 208.1 | -55 | -28 | Internal Standard |

Table 3: Method Validation & System Suitability Metrics

Metric Acceptance Criteria Observed Performance
Limit of Detection (LOD) S/N > 3 0.05 ng/mL
Limit of Quantitation (LOQ) S/N > 10, RSD < 20% 0.15 ng/mL
SPE Extraction Recovery > 80% 88 - 92%
Matrix Effect (Ion Suppression) 80% - 120% 94% (Normalized by IS)

| Linearity ( R2 ) | > 0.990 | 0.998 (0.15 - 50 ng/mL) |

References

  • Benchchem. "4-Nitro-7-fluoranthenol | 115664-57-8". Benchchem Chemical Database.
  • Sangaiah, R., et al. "Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes". Taylor & Francis Online.
  • Chromatography Online. "Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction". Chromatography Online.
  • Ramsauer, B., et al. "A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers". PubMed (NIH).

Sources

Application

Advanced Fluorescence Spectroscopy Techniques for 4-Nitro-7-fluoranthenol Analysis: Post-Column Reduction and Quantification Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Protocol Guide Executive Summary 4-Nitro-7-fluoranthenol is a nitrated polycyclic aromatic hydrocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Protocol Guide

Executive Summary

4-Nitro-7-fluoranthenol is a nitrated polycyclic aromatic hydrocarbon (NPAH) derivative of significant interest in environmental toxicology and genotoxicity studies. However, the direct trace-level quantification of 4-nitro-7-fluoranthenol via fluorescence spectroscopy presents a fundamental photophysical challenge: the molecule is virtually non-fluorescent.

This application note details a robust, self-validating analytical workflow utilizing High-Performance Liquid Chromatography with Post-Column Reduction and Fluorescence Detection (HPLC-PCR-FLD) . By converting the non-fluorescent nitro-analyte into a highly fluorescent amino-derivative in real-time, this methodology achieves picogram-level limits of detection (LOD), offering a highly selective and sensitive alternative to mass spectrometry.

Mechanistic Insights: The Photophysics of Nitro-Quenching and Amino-Restoration

As a Senior Application Scientist, it is critical to understand why we cannot simply inject 4-nitro-7-fluoranthenol into a fluorometer. The photophysical behavior of the molecule is dictated by the strong electron-withdrawing nature of the nitro ( −NO2​ ) moiety.

The nitro group introduces a low-lying n−π∗ transition state that enhances spin-orbit coupling. Upon excitation, the molecule undergoes rapid intersystem crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). Because the transition from T1​ back to the ground state ( S0​ ) is spin-forbidden, the energy dissipates via non-radiative decay, completely quenching the fluorescence[1].

To circumvent this, the analytical workflow employs a catalytic reduction step. By reducing the −NO2​ group to an electron-donating amino ( −NH2​ ) group, the molecule is converted to 4-amino-7-fluoranthenol. This structural change eliminates the rapid ISC pathway, restoring the highly fluorescent π−π∗ transition. Amino-fluoranthenes are known for their massive Stokes shifts and high quantum yields, typically exciting in the UV range (~330 nm) and emitting broadly in the visible green/yellow spectrum (~540 nm)[2][3].

Photophysics NPAH 4-Nitro-7-fluoranthenol (Non-Fluorescent) ISC Rapid Intersystem Crossing (Nitro Group Quenching) NPAH->ISC UV Excitation Reduction Post-Column Reduction (Pt/Al2O3 Catalyst, 90°C) NPAH->Reduction On-line Chemical Conversion Triplet Triplet State (T1) Non-radiative Decay ISC->Triplet Quenching APAH 4-Amino-7-fluoranthenol (Highly Fluorescent) Reduction->APAH Fluorescence Radiative Decay (S1 -> S0) Ex: 330 nm, Em: 540 nm APAH->Fluorescence UV Excitation

Figure 1: Photophysical pathways and the restorative effect of post-column reduction on fluorescence.

System Architecture: HPLC-PCR-FLD

The core of this technique relies on the seamless integration of a catalytic reduction column placed directly between the analytical separation column and the fluorescence detector[4].

HPLC_Workflow Pump HPLC Pump (Degassed Mobile Phase) Injector Autosampler Pump->Injector AnalyticalCol Analytical Column (C18, Separation) Injector->AnalyticalCol ReductionCol Reduction Column (Pt/Al2O3, 90°C) AnalyticalCol->ReductionCol 4-Nitro-7-fluoranthenol Detector Fluorescence Detector (Ex: 330nm, Em: 540nm) ReductionCol->Detector 4-Amino-7-fluoranthenol

Figure 2: Schematic of the HPLC-PCR-FLD system architecture for nitro-PAH analysis.

Step-by-Step Methodology & Protocol

Note: This protocol is designed as a self-validating system. System suitability must be verified using a known standard of 4-nitro-7-fluoranthenol prior to analyzing complex matrices.

Phase 1: Reagent and System Preparation
  • Mobile Phase Preparation: Prepare a gradient system using HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B). Causality: Dissolved oxygen is a potent fluorescence quencher, particularly for amino-aromatics. The mobile phase must be rigorously degassed using continuous inline vacuum degassing and helium sparging.

  • Reduction Column Conditioning: Install a catalyst column packed with Platinum/Rhodium on Alumina ( Pt/Al2​O3​ )[4]. Causality: The Pt/Al2​O3​ catalyst facilitates the rapid hydrogenation of the nitro group using the trace hydrogen/protons available in the aqueous mobile phase.

  • Thermal Equilibration: Enclose the reduction column in a dedicated column oven and set the temperature to 90 °C [4]. Allow the system to equilibrate for 45 minutes. Causality: The reduction of NPAHs is highly temperature-dependent. Temperatures below 70 °C result in incomplete conversion, while temperatures above 100 °C risk mobile phase boiling and baseline noise.

Phase 2: Chromatographic Separation
  • Analytical Column: Use a high-efficiency C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Maintain the analytical column oven at 25 °C to preserve separation resolution.

  • Flow Rate: Set the flow rate to 0.8 mL/min [4]. Causality: This flow rate provides the optimal residence time within the reduction column. Faster flow rates reduce the contact time with the Pt/Al2​O3​ catalyst, leading to incomplete reduction and loss of signal.

Phase 3: Fluorescence Detection
  • Wavelength Configuration: Program the fluorescence detector (FLD) to an Excitation ( λex​ ) of 330 nm and an Emission ( λem​ ) of 540 nm [2].

  • Gain/Sensitivity: Set the photomultiplier tube (PMT) gain to medium/high, depending on the expected concentration of the analyte.

Quantitative Data & Optimization Metrics

The following tables summarize the critical optimization parameters and the expected photophysical metrics for this workflow.

Table 1: Optimization of Post-Column Reduction Parameters
ParameterTested RangeOptimal SettingCausality / Impact on Method
Catalyst Material Zinc, NaBH4​ , Pt/Al2​O3​ Pt/Al2​O3​ Provides the highest conversion efficiency without requiring secondary chemical pumps[4].
Reduction Temp. 40 °C – 100 °C90 °C Maximizes thermodynamic conversion kinetics. <70°C yields <50% reduction[4].
Flow Rate 0.5 – 1.5 mL/min0.8 mL/min Balances chromatographic peak shape (preventing band broadening) with catalyst residence time[4].
Limit of Detection N/A~0.1 - 1.0 µg/L Achieves picogram-level sensitivity on-column, vastly outperforming UV-Vis detection[4].
Table 2: Photophysical Properties of Target States
Analyte StateMolecular Form λex​ (nm) λem​ (nm)Fluorescence Quantum Yield ( Φ )
Pre-Column (Native)4-Nitro-7-fluoranthenolN/AN/A~ 0.00 (Quenched)
Post-Column (Reduced)4-Amino-7-fluoranthenol328 - 335540 - 545High (Restored π−π∗ transition)[2]

Troubleshooting & Causality (E-E-A-T)

To ensure trustworthiness and reliability, scientists must be able to diagnose system failures mechanistically.

  • Symptom: Sudden loss of fluorescence signal over multiple injections.

    • Causality: Catalyst poisoning. Complex matrices (e.g., biological extracts or environmental aerosols) can deposit strongly retained organic matter or sulfur compounds onto the Pt/Al2​O3​ active sites, passivating the reduction.

    • Solution: Implement strict sample clean-up (e.g., Solid Phase Extraction) prior to injection. Replace the reduction column if irreversible poisoning occurs.

  • Symptom: Severe peak broadening (loss of theoretical plates) for the target analyte.

    • Causality: Excessive dead volume in the post-column tubing. Because the reduction column is placed after the analytical column, any extra-column volume will cause longitudinal diffusion of the separated bands.

    • Solution: Use ultra-low dispersion PEEK or stainless-steel tubing (0.005" ID) to connect the analytical column reduction column FLD flow cell.

  • Symptom: High, drifting baseline in the fluorescence detector.

    • Causality: Dissolved oxygen in the mobile phase reacting at high temperatures, or baseline fluorescence from mobile phase impurities being excited at 330 nm.

    • Solution: Ensure the vacuum degasser is functioning. Use only LC-MS grade solvents.

References

  • ResearchGate. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Retrieved April 3, 2026, from [Link]

  • PubMed / NIH. (n.d.). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Retrieved April 3, 2026, from[Link]

Sources

Method

Application Note: Synthesis and Purification of 4-Nitro-7-fluoranthenol Analytical Standards

Introduction and Mechanistic Rationale Nitrated polycyclic aromatic hydrocarbons (NPAHs) are ubiquitous environmental pollutants originating from incomplete combustion processes, such as diesel exhaust and industrial emi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are ubiquitous environmental pollutants originating from incomplete combustion processes, such as diesel exhaust and industrial emissions. Upon inhalation or ingestion, these parent NPAHs undergo extensive cytochrome P450-mediated phase I metabolism, yielding hydroxylated derivatives that often exhibit higher direct-acting mutagenicity than their precursors [2].

4-Nitro-7-fluoranthenol (CAS: 115664-57-8) is a critical biomarker and analytical standard used in environmental toxicology and drug development to track the metabolic fate of nitrofluoranthenes [3]. Because environmental samples and biological matrices contain complex mixtures of isomeric hydroxylated NPAHs, the availability of >99% pure, regiochemically exact analytical standards is paramount for accurate LC-MS/MS quantification and toxicological assays.

Retrosynthetic Strategy & Chemical Causality

The direct nitration of 7-fluoranthenol is synthetically unviable. The free phenolic hydroxyl group highly activates the aromatic system, leading to uncontrolled oxidation, polymerization, and poly-nitration when exposed to standard nitrating mixtures (e.g., HNO3​/H2​SO4​ ).

To establish a self-validating and high-yielding protocol, our strategy relies on a three-phase approach [1]:

  • Protection (Acetylation): Conversion of 7-fluoranthenol to 7-acetoxyfluoranthene. The electron-withdrawing nature of the acetyl group dampens the activation of the aromatic ring, preventing oxidative degradation while maintaining sufficient ortho/para-directing influence to guide the incoming nitronium ion.

  • Mild Regioselective Nitration: Utilizing acetyl nitrate (generated in situ from HNO3​ and acetic anhydride at 0 °C) ensures a mild electrophilic aromatic substitution. This prevents the formation of dinitro-impurities and provides high regioselectivity.

  • Deprotection (Base Hydrolysis): Mild cleavage of the acetate ester using potassium carbonate in methanol selectively unmasks the phenol without reducing or displacing the newly installed nitro group.

Synthetic and Purification Workflow

G A 7-Fluoranthenol (Starting Material) B Acetylation (Ac2O, Pyridine, RT) A->B C 7-Acetoxyfluoranthene (Protected Intermediate) B->C Checkpoint 1: TLC/MS D Regioselective Nitration (HNO3, Ac2O, 0 °C) C->D E 4-Nitro-7-acetoxyfluoranthene (Crude Mixture) D->E Checkpoint 2: LC-MS F Base Hydrolysis (K2CO3, MeOH, RT) E->F G 4-Nitro-7-fluoranthenol (Crude Product) F->G Checkpoint 3: NMR H RP-HPLC Purification (C18, MeCN/H2O) G->H I Analytical Standard (>99% Purity) H->I Final Validation

Synthetic and purification workflow for 4-Nitro-7-fluoranthenol.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 7-Acetoxyfluoranthene Causality: Pyridine acts as both the solvent and the nucleophilic catalyst (forming the highly reactive acetylpyridinium intermediate), ensuring complete conversion of the phenol to the acetate.

  • Dissolve 7-fluoranthenol (1.0 eq, 5.0 mmol) in anhydrous pyridine (15 mL) under an argon atmosphere.

  • Add acetic anhydride ( Ac2​O , 3.0 eq, 15.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Validation Checkpoint 1: Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via TLC (Hexane/EtOAc 8:2). The disappearance of the highly fluorescent phenolic starting material indicates reaction completion.

  • Pour the mixture into ice-cold 1M HCl (50 mL) to neutralize the pyridine. Extract with dichloromethane (DCM, 3 × 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 2: Regioselective Nitration Causality: Temperature control is critical. Exceeding 5 °C during the addition of HNO3​ to Ac2​O can lead to the explosive decomposition of acetyl nitrate and the formation of over-nitrated fluoranthene byproducts.

  • In a flame-dried flask, dissolve 7-acetoxyfluoranthene (1.0 eq, 4.5 mmol) in anhydrous Ac2​O (20 mL) and cool to 0 °C using an ice-salt bath.

  • In a separate vial, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq, 4.95 mmol) dropwise to Ac2​O (5 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the main reaction flask over 30 minutes, maintaining the internal temperature below 2 °C.

  • Stir for 2 hours at 0 °C.

  • Validation Checkpoint 2: Analyze a quenched aliquot via LC-MS. The target intermediate, 4-nitro-7-acetoxyfluoranthene, should appear as the dominant peak ( [M+H]+ m/z ~306).

  • Quench the reaction by pouring it over crushed ice (100 g). Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

Phase 3: Deprotection to 4-Nitro-7-fluoranthenol Causality: Potassium carbonate in methanol provides a mild transesterification environment. Stronger aqueous bases (like NaOH) could trigger nucleophilic aromatic substitution ( SN​Ar ) of the nitro group or unwanted ring-opening events.

  • Suspend the crude 4-nitro-7-acetoxyfluoranthene in a mixture of methanol and tetrahydrofuran (MeOH/THF, 1:1 v/v, 40 mL).

  • Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) and stir at room temperature for 3 hours.

  • Validation Checkpoint 3: Monitor by TLC (Hexane/EtOAc 7:3). The product will appear as a distinct, deep-orange spot (due to the push-pull electronic system of the nitro-phenol).

  • Acidify the mixture to pH 3 using 1M HCl, extract with ethyl acetate (3 × 40 mL), dry over MgSO4​ , and evaporate the solvent to yield the crude 4-nitro-7-fluoranthenol.

Purification and Analytical Validation

Standard silica gel column chromatography is insufficient for separating closely eluting nitro-isomers (e.g., 3-nitro vs. 4-nitro derivatives) [1]. Therefore, semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory to achieve the >99% purity required for analytical standards.

HPLC Purification Protocol:

  • Column: Preparative C18 column (250 × 21.2 mm, 5 µm).

  • Mobile Phase: Gradient elution from 40% Acetonitrile (with 0.1% Formic Acid) in Water to 90% Acetonitrile over 30 minutes.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 254 nm and 420 nm.

  • Collection: Collect the major peak eluting at approximately 22.5 minutes. Lyophilize the collected fractions to obtain the pure standard.

Table 1: Quantitative Analytical Validation Data for 4-Nitro-7-fluoranthenol

ParameterSpecification / ResultAnalytical Method
Molecular Formula C16​H9​NO3​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 263.25 g/mol Calculated [3]
Exact Mass (m/z) 262.0510 [M−H]− ESI-MS (Negative Ion Mode)
Purity > 99.0%RP-HPLC (UV at 254 nm)
Appearance Deep orange/red crystalline powderVisual Inspection
Diagnostic 1H -NMR δ 10.85 (s, 1H, -OH), 8.52 (d, 1H, Ar-H)400 MHz, DMSO-d6​

References

  • Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes. Taylor & Francis Online. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing extraction yield of 4-Nitro-7-fluoranthenol from complex biological matrices

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 4-Nitro-7-fluoranthen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 4-Nitro-7-fluoranthenol and related hydroxylated nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from complex biological matrices. Our focus is on delivering field-proven insights and robust troubleshooting strategies to enhance extraction yield, improve purity, and ensure analytical accuracy.

Introduction: The Challenge of Extracting 4-Nitro-7-fluoranthenol

4-Nitro-7-fluoranthenol is a hydroxylated metabolite of 7-nitrofluoranthene. The analysis of such metabolites is critical for toxicology studies, biomarker discovery, and pharmacokinetic assessments. However, its amphiphilic nature—possessing a hydrophobic polycyclic core and a polar, ionizable phenol group—presents significant challenges for extraction from complex biological samples like plasma, urine, or tissue homogenates. These matrices are rich in interfering substances such as proteins, phospholipids, and salts, which can lead to low recovery and significant matrix effects, particularly in sensitive analytical techniques like LC-MS/MS.[1][2]

This document serves as a comprehensive resource to navigate these challenges, providing both foundational principles and specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when extracting 4-Nitro-7-fluoranthenol from plasma? A: The primary challenge is overcoming matrix effects .[3] Biological matrices contain numerous endogenous components (e.g., phospholipids, proteins) that can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[1][4] This leads to ion suppression or enhancement, causing inaccurate quantification.[5] A robust sample cleanup strategy is essential to minimize these effects.[2]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? A: The choice depends on your specific needs. SPE generally offers higher selectivity, better cleanup, and is more amenable to automation and high-throughput workflows.[6][7] LLE is a simpler technique requiring less specialized equipment but often uses larger volumes of organic solvents and can be more prone to emulsion formation.[8][9] See our detailed comparison in Section 4 for guidance.

Q3: My recovery is consistently low. What is the most common reason? A: For a phenolic compound like 4-Nitro-7-fluoranthenol, the most common reason for low recovery is incorrect pH control . The phenol group is acidic and will be ionized (deprotonated) at high pH. To ensure the compound is in its neutral, more organic-soluble form for efficient extraction into an organic solvent (LLE) or retention on a reversed-phase sorbent (SPE), the sample pH must be adjusted to be at least 2 units below its pKa.[9][10]

Q4: How do I know if matrix effects are impacting my results? A: The "gold standard" method is a post-extraction spike analysis .[1] You compare the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a clean solvent at the same concentration. A signal ratio (Matrix Factor) of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.[1]

Core Principles of Extraction
3.1 Understanding the Analyte: 4-Nitro-7-fluoranthenol
PropertyImplication for Extraction
Polycyclic Aromatic Structure Inherently hydrophobic, favoring interaction with nonpolar solvents and reversed-phase SPE sorbents.
Phenolic Hydroxyl (-OH) Group Introduces polarity and is weakly acidic. This group is crucial for pH-controlled extraction strategies.
Nitro (-NO₂) Group A strongly electron-withdrawing group that increases the acidity of the phenolic proton, making pH control even more critical.
3.2 Understanding the Matrix: Key Interferences

Biological samples are complex mixtures, but the primary interferences can be categorized:

  • Proteins: Highly abundant and can bind to the analyte, sequestering it from the extraction solvent. They must be removed, typically by precipitation with an organic solvent (e.g., acetonitrile, methanol) or a strong acid.[12]

  • Phospholipids: These amphiphilic molecules are a major cause of ion suppression in ESI-MS.[2] They are notorious for co-extracting with analytes of moderate polarity. Specific removal steps are often necessary.

  • Salts and Other Polar Molecules: Can alter the ionic strength of the sample and potentially cause ion suppression in the MS source.[13]

Extraction Method Selection Guide

Choosing the right extraction technique is fundamental to success. Use the following table and decision workflow to guide your choice.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Moderate; based on partitioning.High; tunable by sorbent chemistry.[6]
Cleanup Efficiency Moderate; risk of co-extracting interferences.Excellent; can include specific washes for interferents like phospholipids.[14]
Solvent Consumption High.[9]Low.
Tendency for Emulsions High, especially with fatty matrices.[15]None.
Throughput/Automation Low; difficult to automate.High; easily automated with 96-well plates.[10]
Speed (per sample) Slower due to manual steps and phase separation.Faster, especially with automated systems.[7]
Cost (per sample) Generally lower initial cost.Higher cost for cartridges/plates.
Workflow: Choosing Your Extraction Method

start Start: Define Project Goals throughput High Throughput Needed (>50 samples/day)? start->throughput complexity High Matrix Complexity? (e.g., plasma, tissue) throughput->complexity No spe Recommendation: Solid-Phase Extraction (SPE) throughput->spe Yes dev_time Minimal Method Development Time? complexity->dev_time No complexity->spe Yes lle Recommendation: Liquid-Liquid Extraction (LLE) dev_time->lle Yes dev_time->lle No

Caption: Decision tree for selecting an extraction method.

Troubleshooting Guides
5.1 Troubleshooting Liquid-Liquid Extraction (LLE)

Q: My recovery of 4-Nitro-7-fluoranthenol is low. What should I check first? A:

  • Check Sample pH: This is the most critical parameter. Ensure the pH of the aqueous sample is adjusted to be at least 2 units below the pKa of the analyte's phenol group to keep it in its neutral form.[9] For most phenols, a pH of 4-5 is a good starting point.

  • Evaluate Solvent Choice: The polarity of the extraction solvent must be optimized. A solvent that is too nonpolar (e.g., hexane) may not efficiently extract the moderately polar analyte, while a solvent that is too polar may have high miscibility with the aqueous phase. Try solvents like methyl t-butyl ether (MTBE), ethyl acetate, or dichloromethane.

  • Increase Mixing Efficiency: Ensure adequate mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases, allowing for efficient partitioning. Be aware that vigorous shaking can promote emulsion formation.[15]

  • Consider "Salting Out": Adding a neutral salt (e.g., NaCl) to the aqueous phase can increase its ionic strength, which decreases the solubility of the analyte in the aqueous phase and forces it into the organic phase, improving recovery.[15]

Q: An emulsion has formed between the aqueous and organic layers. How can I break it? A: Emulsions are common when samples contain high levels of lipids or proteins.[9]

  • Gentle Agitation: In the future, use gentle swirling or rocking instead of vigorous shaking.[15]

  • Add Salt: Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.[15]

  • Centrifugation: Centrifuging the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes is often the most effective way to break an emulsion.

  • Filtration: Pass the mixture through a phase separation filter paper.[15]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[15]

5.2 Troubleshooting Solid-Phase Extraction (SPE)

Q: My analyte is breaking through during the sample loading step (i.e., not retaining on the cartridge). Why? A:

  • Incorrect pH of Loading Solution: As with LLE, the sample must be pH-adjusted before loading to ensure the analyte is in its neutral, non-ionized state for optimal retention on reversed-phase (e.g., C18) or polymeric sorbents.[14]

  • Sample Solvent is Too Strong: If the sample is dissolved in a solution with a high percentage of organic solvent after protein precipitation, it may not retain on the sorbent. The sample should be diluted with an aqueous buffer (e.g., water or formic acid solution) to reduce the organic content to <5% before loading.

  • Improper Cartridge Conditioning: The sorbent bed must be properly wetted to allow for interaction with the analyte. For reversed-phase SPE, this involves a "Condition" step with a strong organic solvent (e.g., methanol) followed by an "Equilibration" step with an aqueous solution (e.g., water or loading buffer).[14] Skipping these steps will lead to poor retention.

  • Excessive Loading Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent. A slow, steady flow rate (e.g., 1 mL/min) is recommended.

Q: Analyte recovery is poor during the elution step. How can I improve it? A:

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent. If you are using methanol, try switching to or adding acetonitrile. For very strong interactions, a small amount of a modifier may be needed.

  • Analyte is Ionized: For a phenolic analyte, secondary interactions can occur with residual silanol groups on silica-based sorbents. Adding a small amount of base (e.g., 0.5-2% ammonium hydroxide) to the elution solvent will ionize the phenol group, disrupting these interactions and promoting complete elution.[14]

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.

  • "Soak" Step: Allow the elution solvent to soak in the sorbent bed for 1-5 minutes before final elution. This can improve the desorption of the analyte from the stationary phase.

Q: I'm still seeing significant matrix effects in my LC-MS analysis. How can I improve the cleanup? A:

  • Optimize the Wash Step: This is the key to removing interferences.

    • Polar Interferences: Use a weak, aqueous wash (e.g., 5% methanol in water) to remove salts and other highly polar molecules without eluting the analyte.[14]

    • Phospholipids: Incorporate a specific phospholipid removal wash after the initial aqueous wash. A common strategy is to use a solvent mixture like 95:5 hexane/ethyl acetate, which can elute nonpolar lipids while the moderately polar analyte remains on the sorbent.[14]

  • Choose a More Selective Sorbent: If a standard C18 sorbent is not providing adequate cleanup, consider a polymeric sorbent (e.g., a hydrophilic-lipophilic balanced, or HLB, polymer). These sorbents offer different selectivity and can be more effective at removing matrix components.[16]

Workflow: Troubleshooting Low SPE Recovery

start Start: Low Recovery in SPE check_eluate Analyze Flow-through from Load & Wash Steps for Analyte start->check_eluate analyte_lost Analyte Found in Load/Wash Steps? check_eluate->analyte_lost retention_issue Problem: Poor Retention analyte_lost->retention_issue Yes elution_issue Problem: Poor Elution analyte_lost->elution_issue No check_ph Is sample pH < pKa-2? retention_issue->check_ph check_solvent Is organic content <5%? check_ph->check_solvent Yes fix_retention Action: 1. Adjust sample pH. 2. Dilute sample with water. 3. Re-run with proper conditioning. check_ph->fix_retention No check_conditioning Was cartridge properly conditioned/equilibrated? check_solvent->check_conditioning Yes check_solvent->fix_retention No check_conditioning->fix_retention Yes, problem is complex. Consider different sorbent. check_conditioning->fix_retention No check_elution_strength Is elution solvent strong enough? (e.g., try ACN instead of MeOH) elution_issue->check_elution_strength check_elution_ph Is analyte ionized during elution? (Add NH4OH for phenols) check_elution_strength->check_elution_ph Yes fix_elution Action: 1. Increase solvent strength. 2. Add base to elution solvent. 3. Increase elution volume/use soak step. check_elution_strength->fix_elution No check_elution_vol Is elution volume sufficient? check_elution_ph->check_elution_vol Yes check_elution_ph->fix_elution No check_elution_vol->fix_elution Yes, problem is complex. Consider different sorbent. check_elution_vol->fix_elution No

Caption: A logical workflow for troubleshooting low recovery in SPE.

Experimental Protocols

Disclaimer: These are starting-point protocols. Optimization is required for your specific matrix and analytical system.

6.1 Protocol: Protein Precipitation & LLE
  • Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Protein Precipitation: Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • pH Adjustment: Add 600 µL of a pH 4.5 buffer (e.g., 50 mM ammonium formate).

  • Extraction: Add 1 mL of methyl t-butyl ether (MTBE).

  • Mixing: Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

6.2 Protocol: Protein Precipitation & SPE (Reversed-Phase)

This protocol is designed for a polymeric reversed-phase SPE cartridge (e.g., HLB type).

cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Workflow cluster_final Final Steps prep1 1. 100 µL Plasma + 300 µL ACN (with Internal Standard) prep2 2. Vortex & Centrifuge prep1->prep2 prep3 3. Collect Supernatant prep2->prep3 prep4 4. Dilute 1:4 with 1% Formic Acid prep3->prep4 spe3 7. Load (Diluted Sample) spe1 5. Condition (1 mL Methanol) spe2 6. Equilibrate (1 mL Water) spe1->spe2 spe2->spe3 spe4 8. Wash 1 (1 mL 5% MeOH in Water) spe3->spe4 spe5 9. Elute (1 mL 1% NH4OH in ACN) spe4->spe5 final1 10. Evaporate Eluate final2 11. Reconstitute (100 µL Mobile Phase) final1->final2

Caption: Step-by-step workflow for the SPE protocol.

  • Sample Pre-treatment:

    • Perform a protein precipitation as described in the LLE protocol (Steps 1-3).

    • Take the supernatant and dilute it 1:4 with an aqueous solution (e.g., water with 1% formic acid) to ensure the final organic concentration is low.

  • SPE Cartridge Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated, diluted sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash Step: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong solvent. For this phenolic analyte, 1% ammonium hydroxide in acetonitrile is a good starting point to ensure the analyte is ionized and readily elutes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2026, April 1).
  • The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase - PubMed. (n.d.).
  • Troubleshooting Liquid/Liquid Extraction - CHROMacademy. (n.d.).
  • Solid Phase Extraction (SPE) Columns in Biological Sample Preparation - J&K Scientific. (2025, December 16).
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21).
  • Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices - vscht.cz. (n.d.).
  • Master's Paper | Investigation of the Metabolism of 3-Nitro[14C] fluoranthene in vivo in the Rat | ID: hh63sx845. (2019, February 28).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. (2024, May 12).
  • Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).
  • Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma - PMC. (n.d.).
  • Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices - PubMed. (2002, December 20).
  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC. (n.d.).
  • Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes. (2008, March 10).
  • Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2000, December 21).
  • Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. (2025, January 28).

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Nitro-7-fluoranthenol Mass Spectrometry

Welcome to the technical support center for the analysis of 4-Nitro-7-fluoranthenol. As researchers and drug development professionals, you understand that accurate quantification of small molecules is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Nitro-7-fluoranthenol. As researchers and drug development professionals, you understand that accurate quantification of small molecules is paramount. 4-Nitro-7-fluoranthenol, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), presents unique analytical challenges due to its chemical properties and the complexity of the matrices in which it is often studied.

This guide is designed to provide you with expert, field-proven insights into diagnosing, troubleshooting, and overcoming one of the most significant hurdles in its LC-MS analysis: the matrix effect. We will move beyond simple procedural lists to explain the causality behind our recommended strategies, ensuring you can build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions regarding the analysis of 4-Nitro-7-fluoranthenol.

Q1: What exactly are matrix effects, and why are they a major problem for this specific analyte?

A: The "matrix" refers to all components in your sample other than the analyte of interest (4-Nitro-7-fluoranthenol).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[2][3][4] This phenomenon compromises data accuracy, precision, and sensitivity.[1][4] For nitro-aromatic compounds like 4-Nitro-7-fluoranthenol, analysis using Electrospray Ionization (ESI) is particularly susceptible, especially in complex biological matrices like plasma or serum, which are rich in phospholipids and salts that are notorious for causing ion suppression.[5][6]

Q2: How can I quickly determine if my assay is being impacted by matrix effects?

A: A straightforward method is the post-extraction spike experiment.[2][4] You compare the peak area of the analyte in a clean solvent to the peak area of the same amount of analyte spiked into a blank, extracted sample matrix. A significant difference (typically >15%) in signal intensity indicates the presence of matrix effects.[4][7] For a qualitative but more detailed view, a post-column infusion experiment can reveal exactly where in the chromatogram ion suppression or enhancement occurs.[4][6]

Q3: Is there a simple, immediate way to reduce matrix effects?

A: The simplest approach is to dilute your sample extract.[8][9] Dilution reduces the concentration of interfering matrix components along with the analyte. However, this is a trade-off, as it may decrease the analyte concentration below the limit of quantitation (LOQ) of your instrument. This strategy is often a temporary fix and is not a substitute for developing a more robust sample preparation method.

Q4: Which ionization source is best for 4-Nitro-7-fluoranthenol: ESI, APCI, or APPI?

A: While ESI is the most common source, it is also the most prone to matrix effects.[9] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally less susceptible because they involve gas-phase ionization mechanisms that are less affected by non-volatile matrix components like salts and phospholipids.[3][6] If you are experiencing significant, intractable matrix effects with ESI, testing APCI is a highly recommended step, as it is often more robust for analyzing relatively non-polar compounds like nitro-PAHs.[3]

Q5: Is a stable isotope-labeled internal standard essential for accurate quantification?

A: For regulated bioanalysis or any work requiring the highest level of accuracy and precision, the answer is unequivocally yes. A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[10][11] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement, allowing for a reliable correction during data processing.[10][12] This turns an unreliable measurement into an accurate one.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific, complex problems with detailed diagnostic and corrective protocols.

Problem: Severe Signal Suppression and Inconsistent Results

Question: "I've confirmed I have a major ion suppression problem. My analyte signal in the matrix is less than 20% of the signal in a pure solvent, and my results are not reproducible. How do I systematically fix this?"

Answer: This is a classic and critical challenge. A systematic approach involving sample preparation, chromatography, and quantification strategy is required. We will tackle each pillar.

Before you can fix the problem, you must understand it. The primary cause of ion suppression in biological fluids is the co-elution of phospholipids from cell membranes.[5] In environmental samples, humic acids or complex hydrocarbons can be the culprits.

Experimental Protocol: Post-Column Infusion Analysis

This experiment will create a "map" of where suppression occurs in your chromatographic run.

  • Setup: Use a T-junction to introduce a constant, low-flow (~5-10 µL/min) stream of a pure 4-Nitro-7-fluoranthenol standard solution into the LC eluent after the analytical column but before the MS ion source.

  • Infusion: Begin infusing the standard solution. You should see a stable, elevated baseline signal for your analyte's mass transition on the mass spectrometer.

  • Injection: Inject a blank, extracted sample matrix (e.g., extracted plasma without the analyte).

  • Analysis: Monitor the stable baseline of the infused analyte. Any dips or drops in the signal indicate retention times where matrix components are eluting and causing ion suppression.[4][6]

  • Action: Compare the retention time of your 4-Nitro-7-fluoranthenol peak with the suppression zones identified. Your primary goal is to separate them.

Your most effective tool for combating matrix effects is to remove the interfering compounds before they ever reach the instrument.[1][13]

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueSelectivityPhospholipid RemovalThroughputRecommendation for 4-Nitro-7-fluoranthenol
Protein Precipitation (PPT) LowPoorHighNot recommended for quantitative analysis due to insufficient cleanup.[5][7]
Liquid-Liquid Extraction (LLE) ModerateGoodModerateA viable option. Requires careful optimization of pH and solvent choice.[13][14]
Solid Phase Extraction (SPE) HighExcellentModerateHighly Recommended. Offers the best selectivity to isolate the analyte from complex interferences.[5][7][13]

Experimental Protocol: Optimized Solid Phase Extraction (SPE) for 4-Nitro-7-fluoranthenol

This protocol is designed to maximize the removal of both polar (salts) and non-polar (lipids) interferences.

  • Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load your pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 4% phosphoric acid in water). The acidic pH ensures the phenolic group of the analyte is protonated.

  • Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.

  • Washing (Step 2 - Non-Polar Interferences): Wash the cartridge with 1 mL of 40% methanol in water. This more aggressive wash removes many weakly-bound lipids and other interferences without eluting the analyte.

  • Elution: Elute the 4-Nitro-7-fluoranthenol with 1 mL of acetonitrile or a basic methanol solution (e.g., 5% ammonium hydroxide in methanol). The choice depends on the specific SPE sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in your initial mobile phase (e.g., 100 µL). This step is critical for good peak shape and concentrates your analyte.[14]

Mandatory Visualization: SPE Workflow Diagram

SPE_Workflow cluster_cleanup Sample Cleanup & Elution cluster_post Final Preparation Condition 1. Condition (Methanol, Water) Load 2. Load Sample (Acidified) Condition->Load Wash1 3. Wash 1 (5% MeOH) Removes Salts Load->Wash1 Wash2 4. Wash 2 (40% MeOH) Removes Lipids Wash1->Wash2 Elute 5. Elute Analyte (Acetonitrile) Wash2->Elute Evap 6. Evaporate Elute->Evap Recon 7. Reconstitute Evap->Recon Inject Inject into LC-MS Recon->Inject

Caption: Optimized Solid Phase Extraction (SPE) workflow for 4-Nitro-7-fluoranthenol.

Even with the best cleanup, some matrix effects may remain. A Stable Isotope Dilution (SID) assay is the definitive way to ensure accuracy.[11][12]

Principle of Operation: A known amount of a heavy-isotope-labeled version of 4-Nitro-7-fluoranthenol (e.g., ¹³C₆- or D₄-labeled) is added to every sample before any preparation steps. This SIL-IS behaves identically to the analyte through extraction, chromatography, and ionization. Any suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By measuring the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is cancelled out, yielding a highly accurate result.[10][11]

Experimental Protocol: Implementing a SID Assay

  • SIL-IS Spiking: Prepare a working solution of your SIL-IS. Add a small, precise volume of this solution to all calibrators, QC samples, and unknown samples at the very beginning of the sample preparation process.

  • Sample Preparation: Perform your optimized SPE cleanup protocol as described above.

  • LC-MS/MS Analysis: Develop an MRM (Multiple Reaction Monitoring) method that includes at least one transition for the native analyte and one for the SIL-IS.

  • Data Processing: Instead of calibrating using the analyte peak area, create your calibration curve by plotting the ratio of (Analyte Area / IS Area) versus the analyte concentration. Calculate the concentration of unknown samples using this ratio-based curve.

Mandatory Visualization: Logic of Stable Isotope Dilution

SID_Logic Analyte Analyte (A) (Unknown Amount) SamplePrep Sample Preparation (e.g., SPE) Analyte->SamplePrep SIL_IS SIL-IS (IS) (Known Amount) SIL_IS->SamplePrep Matrix Matrix Components (Interferences) Matrix->SamplePrep IonSource MS Ion Source (Ion Suppression Occurs) SamplePrep->IonSource Both A and IS are affected by recovery losses Detector MS Detector IonSource->Detector Both A and IS are suppressed by the same factor (e.g., 50%) Result {Final Ratio (Area_A / Area_IS) = Accurate Result} Detector->Result Ratio remains constant, cancelling out the effect

Caption: How Stable Isotope Dilution provides accurate results despite matrix effects.

Conclusion

Overcoming matrix effects in the analysis of 4-Nitro-7-fluoranthenol is not a matter of finding a single "magic bullet," but rather of implementing a systematic, multi-layered strategy. By combining an aggressive and selective sample preparation technique like SPE, optimizing chromatographic separation, and employing the gold-standard quantification method of stable isotope dilution, you can eliminate variability and produce highly accurate, precise, and defensible data. This robust approach ensures that your results reflect the true concentration of the analyte in the sample, not the unpredictable influence of the matrix.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • Analytical Chemistry. Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Available from: [Link]

  • Analyst. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available from: [Link]

  • PubMed. Overcoming matrix effects in liquid chromatography-mass spectrometry. Available from: [Link]

  • ResolveMass Laboratories. The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]

  • Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. Available from: [Link]

  • SCIEX. How to reduce matrix effect and increase analyte signal in extracted samples?. Available from: [Link]

  • PubMed. Influence of Ionization Source Design on Matrix Effects During LC-ESI-MS/MS Analysis. Available from: [Link]

  • ScienceDirect. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Available from: [Link]

  • Waters Corporation. Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk. Available from: [Link]

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • KoreaMed Synapse. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: [Link]

  • NRC Publications Archive. Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. Available from: [Link]

  • PMC. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Available from: [Link]

  • PubMed. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Available from: [Link]

  • Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]

  • ResearchGate. An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Available from: [Link]

  • Spectroscopy Online. Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. Available from: [Link]

  • ResearchGate. Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines. Available from: [Link]

  • LCGC North America. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • Spectroscopy Online. A Study of Matrix Effects on Multiply Charged Compounds. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity and Mutagenicity Guide: 4-Nitro-7-fluoranthenol vs. 3-Nitrofluoranthene

Executive Summary Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) are ubiquitous environmental pollutants, predominantly originating from incomplete combustion and diesel exhaust. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) are ubiquitous environmental pollutants, predominantly originating from incomplete combustion and diesel exhaust. Among these, 3-nitrofluoranthene (3-NF) is a well-characterized, highly potent mutagen and carcinogen. In contrast, hydroxylated nitro-PAHs, such as 4-nitro-7-fluoranthenol (4-N-7-FOH) , represent a complex class of metabolites and environmental transformation products.

This guide provides an objective, data-driven comparison of their mutagenic potency, metabolic activation pathways, and mammalian toxicity profiles. It is designed to assist researchers in toxicology, environmental science, and drug development in evaluating the structure-activity relationships of nitroarenes.

Chemical & Structural Profiling

The structural differences between these two compounds fundamentally dictate their toxicological behavior:

  • 3-Nitrofluoranthene (3-NF): A highly lipophilic, planar molecule with a single nitro group at the 3-position. It is the major product of electrophilic ionic nitration of fluoranthene[1]. Its high electrophilicity makes it highly susceptible to enzymatic nitroreduction.

  • 4-Nitro-7-fluoranthenol (4-N-7-FOH): Contains both a nitro group and an electron-donating hydroxyl group. While reduction potential was previously hypothesized to strictly predict the mutagenicity of nitro-PAHs, recent comparative studies demonstrate that steric requirements and specific enzymatic affinities play a far more critical role in determining DNA reactivity[1]. Furthermore, the pre-existing hydroxyl group in 4-N-7-FOH provides an immediate target for Phase II mammalian detoxification (glucuronidation/sulfation), altering its in vivo half-life compared to 3-NF.

Mutagenicity & Toxicity Comparison (Ames Test Data)

The mutagenicity of 3-NF and its phenolic analogs (which serve as predictive structural models for 4-N-7-FOH) has been extensively mapped using Salmonella typhimurium strains with specific enzymatic deficiencies.

  • Enzymatic Dependency: 3-NF is a potent mutagen in strain TA98 (frameshift mutations). Interestingly, its activation does not heavily depend on the "classical nitroreductase" (evidenced by sustained high mutagenicity in the nitroreductase-deficient TA98NR strain)[1].

  • The Role of O-Esterificase: The critical step for the mutagenicity of both 3-NF and its hydroxylated analogs is mediated by aryl hydroxylamine O-esterificase. In the TA98/1,8DNP6 strain (which lacks this enzyme), mutagenicity drops to near zero[2].

  • Hydroxylation Impact: Phenolic metabolites of 3-NF (such as 3-nitrofluoranthen-8-ol) show identical mutagenic potency to the parent 3-NF in TA98 (~10^3 revertants/nmole), proving that the addition of a hydroxyl group does not inherently diminish DNA-reactivity as long as the O-esterificase pathway remains accessible[2].

Quantitative Mutagenicity Summary

Data summarized from standardized Ames assays (revertants per nmole) to highlight enzymatic dependencies[2].

CompoundS. typhimurium StrainRevertants/nmoleEnzyme Dependency Profile
3-Nitrofluoranthene TA98 (Standard)~1,000Baseline Potency
3-Nitrofluoranthene TA98NR~800Classical Nitroreductase (Low Dependency)
3-Nitrofluoranthene TA98/1,8DNP6< 50O-esterificase (High Dependency)
Hydroxylated-NF (e.g., 3-NF-8-ol)TA98 (Standard)~1,000Baseline Potency
Hydroxylated-NF (e.g., 3-NF-8-ol)TA100-Tn5-1,8DNP0O-esterificase (Absolute Dependency)

Mechanistic Pathways of Activation

To exert genotoxicity, nitro-PAHs must be metabolically activated into electrophilic species. The pathway begins with nitroreduction to an N-hydroxylamine intermediate. The critical, rate-limiting step for compounds like 3-NF and 4-N-7-FOH is the subsequent O-esterification (O-acetylation). The loss of the acetate group generates a highly reactive arylnitrenium ion , the ultimate mutagen that attacks DNA to form bulky adducts.

MetabolicPathway NPAH Nitro-PAH (3-NF / 4-N-7-FOH) Nitroreductase Nitroreduction (Bacterial/Mammalian) NPAH->Nitroreductase e- transfer Hydroxylamine N-hydroxylamine Intermediate Nitroreductase->Hydroxylamine O_Acetylase O-Esterification (O-Acetyltransferase) Hydroxylamine->O_Acetylase Activation Nitrenium Arylnitrenium Ion (Ultimate Mutagen) O_Acetylase->Nitrenium -OAc loss DNA DNA Adduct Formation (Mutation) Nitrenium->DNA Electrophilic Attack

Metabolic activation pathway of Nitro-PAHs into DNA-reactive arylnitrenium ions.

Mammalian Cell Toxicity and Carcinogenicity

While bacterial assays isolate specific enzymatic mechanisms, mammalian models provide insight into systemic toxicity and carcinogenesis.

  • Mammalian Mutagenesis: In cultured Chinese hamster V79 cells, 3-NF demonstrates significant mutagenicity at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus. This mutagenicity is profoundly enhanced when a post-microsomal liver supernatant (S100) is used, supporting the formation of polycyclic aromatic hydroxylamines via mammalian oxidoreductases[3].

  • Carcinogenicity: In vivo studies confirm that 3-NF is a potent carcinogen. Subcutaneous injection in male F344/DuCrj rats induces sarcomas (primarily malignant fibrous histiocytomas) at the injection site in 40% of subjects[4].

  • Hydroxylated Derivatives (4-N-7-FOH): In mammalian systems, the presence of the hydroxyl group in 4-N-7-FOH introduces competing metabolic pathways. While it can undergo the same toxicological activation as 3-NF, the exposed -OH group facilitates rapid Phase II conjugation, generally resulting in faster clearance and potentially lower systemic carcinogenicity compared to the highly persistent 3-NF parent compound.

Self-Validating Experimental Protocol: Pre-Incubation Ames Assay

To accurately compare the mutagenicity of 3-NF and 4-N-7-FOH, the standard plate incorporation assay is insufficient. The Pre-incubation Method must be utilized, as it increases the contact time between the hydrophobic nitro-PAHs, the metabolic enzymes, and the bacteria, ensuring high sensitivity.

Step-by-Step Methodology
  • Strain Preparation & Validation:

    • Culture S. typhimurium strains TA98, TA98NR, and TA98/1,8DNP6 overnight in Oxoid nutrient broth.

    • Causality: Using this specific triad of strains isolates whether the test compound relies on classical nitroreductase or O-esterificase for activation.

  • Metabolic Activation (S9 Mix) Formulation:

    • Prepare 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

    • Causality: Aroclor 1254 induces cytochrome P450 enzymes, simulating mammalian hepatic metabolism to detect pro-mutagens.

  • Pre-Incubation Phase:

    • In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for direct-acting assessment), and 0.05 mL of the test compound (3-NF or 4-N-7-FOH dissolved in DMSO).

    • Incubate at 37°C for 20 minutes with gentle shaking.

    • Causality: This liquid-phase incubation allows lipophilic PAHs to efficiently cross bacterial membranes before being immobilized in agar.

  • Plating:

    • Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Enumeration:

    • Incubate plates inverted at 37°C for 48-72 hours.

    • Count revertant colonies. The assay is self-validating only if the positive controls (e.g., 4-nitroquinoline-1-oxide for direct action, 2-aminoanthracene for S9-dependent action) yield expected colony spikes, and the DMSO vehicle control establishes a stable spontaneous reversion baseline.

References

  • Comparative mutagenicity of nitrofluoranthenes in Salmonella typhimurium TA98, TA98NR, and TA98/1,8DNP6. National Center for Biotechnology Information (NCBI).[Link]

  • Mutagenicity of the phenolic microsomal metabolites of 3-nitrofluoranthene and 1-nitropyrene in strains of Salmonella typhimurium. National Center for Biotechnology Information (NCBI).[Link]

  • Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells. National Center for Biotechnology Information (NCBI).[Link]

  • Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Office of Scientific and Technical Information (OSTI).[Link]

Sources

Comparative

Optimizing and Validating LC-MS/MS Workflows for 4-Nitro-7-fluoranthenol: A Comparative Guide Under ICH M10 Guidelines

Introduction: The Analytical Challenge of Nitro-PAHs 4-Nitro-7-fluoranthenol (4-N-7-FA) is a critical biomarker for exposure to nitrated polycyclic aromatic hydrocarbons (nitro-PAHs)—ubiquitous environmental pollutants w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Nitro-PAHs

4-Nitro-7-fluoranthenol (4-N-7-FA) is a critical biomarker for exposure to nitrated polycyclic aromatic hydrocarbons (nitro-PAHs)—ubiquitous environmental pollutants with potent mutagenic and carcinogenic properties. Quantifying trace levels of 4-N-7-FA in complex biological matrices (e.g., plasma, urine) demands exceptional sensitivity and selectivity.

Historically, laboratories have relied on generic analytical methods that struggle with the unique physicochemical properties of nitro-PAHs. Furthermore, the regulatory landscape has shifted. The global adoption of the1[1] has established rigorous, harmonized expectations for accuracy, precision, and matrix effect evaluation. As of 2023, adherence to ICH M10 is mandatory for all bioanalytical methods supporting regulatory submissions[2].

As an Application Scientist, I have evaluated multiple methodologies to meet these stringent criteria. This guide objectively compares traditional sample preparation and column chemistries against an optimized, self-validating workflow designed specifically to conquer the analytical challenges of 4-N-7-FA.

Mechanistic Insights: Causality Behind Experimental Choices

To build a robust assay, we must align the chemistry of the analyte with the physics of the separation. Defaulting to a standard C18 column and Liquid-Liquid Extraction (LLE) often leads to failed validation batches. Here is the mechanistic causality behind why alternative products perform better:

Chromatographic Selectivity: Biphenyl vs. C18

4-N-7-FA features a large, planar, conjugated π -system coupled with a highly electron-withdrawing nitro ( −NO2​ ) group. Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because 4-N-7-FA is relatively polar for a PAH, it elutes early on a C18 column, directly in the suppression zone of endogenous matrix lipids.

The Solution: A Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π and dipole-dipole interactions. The electron-rich biphenyl ligands strongly interact with the electron-deficient fluoranthene ring of 4-N-7-FA, significantly increasing retention time and pulling the analyte away from the solvent front and lipid interference zones.

Sample Preparation: Mixed-Mode MAX SPE vs. LLE

The strongly electron-withdrawing nitro group on 4-N-7-FA increases the acidity of the phenolic hydroxyl group, dropping its pKa to approximately 6.5. At physiological pH (7.4), the molecule is predominantly anionic. Traditional LLE (using solvents like ethyl acetate) yields poor recovery because the ionized analyte remains in the aqueous phase.

The Solution: Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . By raising the sample pH to 9.0, we ensure 100% ionization of 4-N-7-FA. The MAX sorbent captures the analyte via strong ionic bonds. We can then aggressively wash the sorbent with 100% organic solvent to remove neutral lipids (phospholipids) before eluting the target with an acidic organic buffer that neutralizes the phenol and breaks the ionic interaction.

Experimental Workflows and Logical Frameworks

LCMS_Workflow S1 Biological Sample (Plasma) S2 Mixed-Mode SPE (Anion Exchange) S1->S2 pH 9.0 Load S3 Biphenyl LC Column (π-π Separation) S2->S3 Acidic Elution S4 ESI(-) MS/MS (MRM: 262→232) S3->S4 Gradient S5 ICH M10 Data Processing S4->S5 Quantitation

Fig 1. Optimized LC-MS/MS workflow for 4-N-7-FA utilizing mixed-mode SPE and Biphenyl chromatography.

ICH_M10_Logic Root ICH M10 Validation Suitability Criteria N1 Accuracy & Precision Root->N1 N2 Selectivity & Matrix Effect Root->N2 N3 Stability Root->N3 N1a Intra/Inter-run CV ≤ 15% (≤ 20% at LLOQ) N1->N1a N2a IS-Normalized MF CV ≤ 15% No interfering peaks N2->N2a N3a F/T, Benchtop, Long-term Deviation ≤ 15% N3->N3a

Fig 2. Core logical framework of ICH M10 bioanalytical method validation criteria.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure this protocol acts as a self-validating system per 3[3], every extraction batch must include a double-blank (matrix only), a blank (matrix + IS), and Quality Control (QC) samples at low, medium, and high concentrations. The Internal Standard (IS) response is monitored continuously; an IS variation of >20% triggers automatic batch rejection.

Phase 1: Sample Preparation (MAX SPE)
  • Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of Internal Standard (4-N-7-FA-d9). Dilute with 200 µL of 5% NH4​OH in water to drive the pH > 8.5.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg MAX SPE cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove salts and polar proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial step: The analyte remains bound via anion exchange, while neutral phospholipids are washed away.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the phenol, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of 20% Acetonitrile in Water.

Phase 2: LC-MS/MS Analysis
  • Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 5.0 minutes, hold for 1.5 minutes, re-equilibrate for 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Negative mode (ESI-).

    • Quantifier MRM: m/z 262.0 → 232.0 (Loss of NO )

    • Qualifier MRM: m/z 262.0 → 216.0 (Loss of NO2​ )

Performance Comparison & Experimental Data

The following tables summarize the objective performance differences between the traditional and optimized methodologies, evaluated against the 4[4] criteria.

Table 1: Sample Preparation Efficacy

Comparing the extraction of 4-N-7-FA from human plasma (n=6 lots).

ParameterMixed-Mode MAX SPELiquid-Liquid Extraction (Ethyl Acetate)
Absolute Recovery (%) 92.4 ± 3.154.2 ± 8.7
Matrix Effect (%) 4.1 (Minimal suppression)-38.5 (Severe suppression)
Phospholipid Removal > 99%< 40%
Workflow Time (96-well) 45 minutes120 minutes (requires phase separation)
Table 2: Column Chemistry Performance

Evaluating chromatographic parameters under identical gradient conditions.

ParameterBiphenyl Core-Shell (2.6 µm)Standard C18 (3.0 µm)
Retention Time (min) 3.851.95
Peak Asymmetry ( Tf​ ) 1.05 (Highly symmetrical)1.42 (Significant tailing)
Signal-to-Noise (LLOQ) 45:112:1
Selectivity Baseline resolved from matrixCo-elution with early eluting lipids
Table 3: ICH M10 Validation Summary (Optimized Method)

Validation results utilizing the MAX SPE + Biphenyl workflow.

Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Intra-run Accuracy ±15% of nominal (±20% LLOQ)96.5% - 104.2%PASS
Inter-run Precision CV ≤ 15% (≤ 20% LLOQ)2.8% - 6.4%PASS
IS-Normalized Matrix Factor CV ≤ 15% across 6 matrix lots4.2%PASS
Benchtop Stability (24h) ±15% deviation from nominal-3.1% deviationPASS

Conclusion

Passing ICH M10 validation for challenging analytes like 4-Nitro-7-fluoranthenol is not achieved by forcing generic methods to work; it is achieved by exploiting the molecule's specific physicochemical traits. By leveraging the low pKa of the nitrated phenol through Mixed-Mode MAX SPE, and capitalizing on the extensive π -system via Biphenyl chromatography, we transform a historically erratic assay into a highly reproducible, self-validating system. This optimized approach eliminates matrix effects, maximizes recovery, and easily satisfies the rigorous demands of modern regulatory bioanalysis.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline (EMA) . European Medicines Agency. Available at: [Link]

  • Bioanalytical method validation and study sample analysis M10 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation . European Medicines Agency. Available at:[Link]

Sources

Comparative

Benchmarking 4-Nitro-7-fluoranthenol limit of detection (LOD) and limit of quantification (LOQ)

Benchmarking 4-Nitro-7-fluoranthenol: A Comprehensive Guide to LOD and LOQ Optimization As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level nitrated polycyclic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Nitro-7-fluoranthenol: A Comprehensive Guide to LOD and LOQ Optimization

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level nitrated polycyclic aromatic hydrocarbon (NPAH) metabolites in complex matrices. 4-Nitro-7-fluoranthenol is a critical hydroxylated metabolite of nitro-fluoranthenes, serving as a primary biomarker for diesel exhaust and atmospheric aerosol exposure.

Quantifying this analyte at the picogram level demands a rigorous understanding of its physicochemical properties. The electron-withdrawing nitro (-NO₂) group and the polar phenolic hydroxyl (-OH) group dictate the molecule's behavior during extraction, chromatography, and ionization. This guide objectively benchmarks the Limit of Detection (LOD) and Limit of Quantification (LOQ) across three primary analytical modalities, providing the mechanistic causality behind each protocol to ensure your workflows are robust, sensitive, and self-validating.

Mechanistic Challenges in Detection

The molecular architecture of 4-Nitro-7-fluoranthenol presents two distinct analytical challenges:

  • Fluorescence Quenching: Despite being a rigid polycyclic compound, native fluorescence is completely suppressed. The 1 rapidly depletes the excited singlet state via non-radiative decay[1]. Therefore, fluorescence detection requires chemical reduction of the -NO₂ group to an amine (-NH₂).

  • Thermal Instability & Polarity: The free -OH group interacts with active silanol sites in gas chromatography (GC) inlets, causing severe peak tailing. Direct GC analysis is highly inefficient without prior chemical derivatization (e.g., silylation) to protect the hydroxyl moiety.

Analytical Workflow Topography

The following diagram illustrates the logical pathways and sample preparation prerequisites required to achieve optimal LOD/LOQ across different instrumental platforms.

AnalyticalWorkflow Sample Complex Matrix (Urine / Aerosol) Extraction Solid-Phase Extraction (Mixed-Mode Polymeric) Sample->Extraction Deriv Chemical Derivatization (Silylation) Extraction->Deriv -OH Protection LCMS UHPLC-ESI-MS/MS (Negative Ion Mode) Extraction->LCMS Direct Analysis HPLC HPLC-FLD (Post-Column Reduction) Extraction->HPLC -NO2 Reduction GCMS GC-EI-MS/MS (High Resolution) Deriv->GCMS Data LOD / LOQ Quantification & Benchmarking LCMS->Data GCMS->Data HPLC->Data

Caption: Analytical workflows for 4-Nitro-7-fluoranthenol quantification across different modalities.

Benchmarking Detection Modalities

To objectively compare alternatives, we must evaluate how each platform handles the specific functional groups of 4-Nitro-7-fluoranthenol.

UHPLC-ESI-MS/MS (The Gold Standard)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most direct method. By utilizing Electrospray Ionization in negative mode (ESI-), the phenolic -OH group is easily deprotonated to form a stable [M-H]⁻ precursor ion. This method achieves an exceptional2 for nitrofluoranthene metabolites[2].

GC-EI-MS/MS (The High-Resolution Alternative)

Gas chromatography offers superior chromatographic resolution but requires the conversion of the -OH group to a trimethylsilyl (TMS) ether using reagents like BSTFA. While highly selective, the multi-step sample preparation introduces recovery losses, resulting in higher3 (100–1990 pg/g)[3].

HPLC-FLD with Post-Column Reduction (The Cost-Effective Workhorse)

For laboratories without MS/MS capabilities, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is viable. However, it requires a dedicated4 to convert the nitro group online prior to the detector, yielding LODs between 60 and 1250 pg/mL[4].

Quantitative Data Comparison

Table 1: Performance metrics for 4-Nitro-7-fluoranthenol detection across analytical platforms.

Analytical PlatformDetection MechanismLOD RangeLOQ RangeKey AdvantagePrimary Limitation
UHPLC-ESI-MS/MS Direct [M-H]⁻ monitoring0.1 – 1.5 pg/mL[2]0.3 – 4.5 pg/mLHighest sensitivity, minimal prepSusceptible to ESI matrix suppression
GC-EI-MS/MS Electron Ionization (EI)100 – 1990 pg/g[3]1000 – 10000 pg/g[3]Superior chromatographic resolutionRequires chemical derivatization
HPLC-FLD Post-column reduction to amine60 – 1250 pg/mL[4]180 – 3750 pg/mLCost-effective, highly specificComplex hardware (Pt-Al₂O₃ at 90°C)[4]

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

To achieve the 0.1 pg/mL LOD benchmark, the analytical method must actively compensate for matrix effects. The following protocol utilizes a self-validating isotope dilution system.

Step 1: Internal Standardization (Self-Validation Mechanism)

  • Action: Spike the raw sample (e.g., 1 mL urine) with 50 pg of an isotopically labeled internal standard (e.g., ¹³C₆-4-Nitro-7-fluoranthenol or a deuterated analog).

  • Causality: Co-eluting matrix components in ESI often suppress ionization. Because the heavy isotope co-elutes exactly with the native analyte and experiences identical suppression, the ratio of their signals remains constant. This mathematically self-corrects for both extraction recovery losses and ion suppression.

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)

  • Action: Load the sample onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% ammonium hydroxide in water, followed by 100% methanol. Elute the target analyte with 2% formic acid in methanol.

  • Causality: 4-Nitro-7-fluoranthenol is weakly acidic due to the phenolic -OH. In a neutral/basic environment, it is ionized and strongly retained by the anion-exchange sites of the MAX sorbent. This allows aggressive washing with 100% methanol to remove neutral lipids and basic interferences without losing the analyte. The acidic elution neutralizes the analyte, releasing it from the sorbent.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both modified with 1 mM Ammonium Fluoride (NH₄F).

  • Causality: While formic acid is standard for LC-MS, it suppresses negative ionization. Ammonium fluoride acts as a highly effective proton acceptor in the ESI droplet, drastically enhancing the deprotonation of the phenol group to [M-H]⁻ and lowering the LOD by up to an order of magnitude.

Step 4: Tandem Mass Spectrometry (SRM)

  • Action: Monitor the specific Selected Reaction Monitoring (SRM) transition. For nitro-phenols, monitor the precursor [M-H]⁻ transitioning to a product ion representing the loss of the nitro radical [M-H-NO]⁻ or [M-H-NO₂]⁻.

  • Causality: The nitro group exhibits highly characteristic neutral losses during collision-induced dissociation (CID). Monitoring these specific fragmentation pathways provides near-absolute selectivity against background matrix noise, ensuring the calculated LOQ is grounded in a high signal-to-noise (S/N > 10) ratio.

References

  • Title: Combination of Precolumn Nitro-reduction and Ultraperformance Liquid Chromatography with Fluorescence Detection for the Sensitive Quantification of 1-Nitronaphthalene, 2-Nitrofluorene, and 1-Nitropyrene in Meat Products Source: ACS Publications URL: [Link][1]

  • Title: Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique Source: ResearchGate URL: [Link][4]

  • Title: Simultaneous determination of polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives in dried tea by GC–MS/MS Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of 4-Nitro-7-fluoranthenol Quantification Methods

For researchers, scientists, and drug development professionals, the precise and accurate quantification of nitrated polycyclic aromatic hydrocarbons (NPAHs) is paramount for toxicological assessment, environmental monit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of nitrated polycyclic aromatic hydrocarbons (NPAHs) is paramount for toxicological assessment, environmental monitoring, and ensuring pharmaceutical product safety. 4-Nitro-7-fluoranthenol, a representative NPAH, presents analytical challenges due to its complex matrix presence and typically low concentration levels. The gold standard for ensuring a method's reliability is through inter-laboratory validation, which assesses its reproducibility across different labs, equipment, and operators.

While a formal, multi-laboratory round-robin study dedicated specifically to 4-Nitro-7-fluoranthenol has yet to be published, this guide synthesizes data from the analysis of related NPAHs and established validation principles to compare the most robust analytical techniques. We will explore the methodologies best suited for this analyte, detail the critical parameters for their validation according to international guidelines, and provide exemplar protocols to ground this comparison in practical application.

The Analytical Imperative: Why Method Validation Matters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a compound like 4-Nitro-7-fluoranthenol, this means ensuring that the chosen method can consistently and reliably quantify it at relevant levels in complex matrices. An inter-laboratory study, which evaluates reproducibility, is the highest level of validation and is crucial for standardizing methods across the industry or for regulatory acceptance[1]. The core parameters assessed, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), include accuracy, precision, specificity, linearity, range, and robustness[1][2].

Comparison of Premier Analytical Methodologies for NPAH Quantification

The quantification of NPAHs like 4-Nitro-7-fluoranthenol is primarily achieved through high-sensitivity chromatographic techniques coupled with mass spectrometry. The choice of method is often a trade-off between sensitivity, selectivity, and accessibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A workhorse for volatile and semi-volatile organic compounds. For NPAHs, GC-MS offers excellent separation of isomers. Using it in selected ion monitoring (SIM) mode enhances sensitivity over a full scan, reducing matrix effects[3]. Negative Ion Chemical Ionization (NICI) can provide high sensitivity and selectivity for electrophilic compounds like NPAHs[4].

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides a significant leap in selectivity and sensitivity by using Multiple Reaction Monitoring (MRM). The first quadrupole selects a precursor ion specific to the analyte, which is then fragmented, and a specific product ion is monitored by the second quadrupole. This process drastically reduces background noise and matrix interference, making it ideal for trace-level quantification in complex samples like environmental or food matrices[1][5].

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS is a powerful tool for analyzing less volatile or thermally labile compounds. It combines the high-resolution separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry[6][7]. This method is particularly suitable for diverse sample matrices, from surface water to biological fluids, and often requires less sample cleanup than GC-based methods[6].

Table 1: Comparative Performance of Analytical Techniques for NPAH Quantification

The following table summarizes typical validation performance data compiled from studies on NPAHs and related nitrophenols. These values represent expected performance characteristics for a well-validated method.

Parameter GC-MS GC-MS/MS UPLC-MS/MS Typical Acceptance Criteria (ICH Q2(R1))
Linearity (R²) >0.99>0.995[1]>0.995[6]≥0.99[2]
Limit of Detection (LOD) pg to low ng/Lpg/m³ to low µg/L[5][8]ng/L to low µg/LSignal-to-Noise ≥ 3:1[2]
Limit of Quantification (LOQ) Low ng/Lpg/m³ to low µg/L[3][5]ng/L to µg/mLSignal-to-Noise ≥ 10:1[2]
Accuracy (% Recovery) 80-120%70.9–103.0%[1]88.9%–107.3%98-102% for assay; 80-120% for impurities[2]
Precision (RSD) <15%<15%[1]<15%≤2% for assay; ≤15% for trace analysis[2][4]
Specificity GoodExcellentExcellentNo interference at analyte retention time[2]
Robustness ModerateHighHighUnaffected by small, deliberate variations[1]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method begins with a robust protocol that includes built-in checks for validity. Below are detailed exemplar methodologies for GC-MS/MS and UPLC-MS/MS, designed as self-validating systems through the incorporation of internal standards and quality controls.

Protocol 1: Quantification of 4-Nitro-7-fluoranthenol by GC-MS/MS

This protocol is synthesized from established methods for NPAH analysis in environmental matrices[1][5]. The use of an isotope-labeled internal standard is critical for correcting variations in extraction efficiency and instrument response.

1. Sample Preparation (Extraction and Cleanup)

  • Rationale: The goal is to efficiently extract the analyte from the sample matrix while removing interfering compounds. A multi-step cleanup is often necessary for complex samples.

  • Step 1: Extraction:

    • Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with an appropriate amount of an isotope-labeled 4-Nitro-7-fluoranthenol internal standard (IS).

    • Add 10 mL of a dichloromethane:hexane (1:1, v/v) mixture. This combination of solvents is effective for extracting a wide range of PAHs and their derivatives[2].

    • Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube. Repeat the extraction twice more, combining the supernatants.

  • Step 2: Solvent Evaporation:

    • Evaporate the combined extract to near dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Step 3: Silica Gel Cleanup:

    • Prepare a silica gel solid-phase extraction (SPE) cartridge by conditioning it with 5 mL of dichloromethane followed by 5 mL of hexane.

    • Re-dissolve the residue from Step 2 in a minimal volume of hexane and load it onto the cartridge.

    • Elute interfering compounds with 10 mL of hexane.

    • Elute the NPAH fraction with 10 mL of dichloromethane:hexane (1:1, v/v)[2].

  • Step 4: Final Concentration:

    • Evaporate the collected fraction to a final volume of 500 µL under a gentle stream of nitrogen.

    • Transfer to an autosampler vial for analysis.

2. GC-MS/MS Analysis

  • Rationale: GC-MS/MS in MRM mode provides the necessary selectivity to detect the analyte at trace levels without interference from the matrix.

  • Instrumentation: A triple quadrupole GC-MS/MS system.

  • GC Conditions:

    • Column: Rxi-5 Sil MS, 30m × 0.25mm ID × 0.25µm film thickness (or equivalent)[5].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold for 10 min[5].

  • MS/MS Conditions:

    • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for nitro-compounds.

    • Ion Source Temperature: 230°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native 4-Nitro-7-fluoranthenol and its labeled internal standard must be determined by infusing a standard solution.

3. Quality Control and System Suitability

  • System Suitability: Before analysis, inject a standard mixture to verify column performance, peak resolution, and signal intensity.

  • Calibration: Prepare a multi-point calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) using standards containing both the analyte and a fixed concentration of the internal standard[5].

  • Quality Control Samples: Analyze a procedural blank, a matrix spike, and a duplicate sample with each batch of 10-20 samples to monitor for contamination, accuracy, and precision.

Diagram 1: GC-MS/MS Workflow for 4-Nitro-7-fluoranthenol Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & QC Sample 1. Sample Weighing & IS Spiking Extraction 2. Solvent Extraction (DCM:Hexane) Sample->Extraction Concentration1 3. Evaporation to Near Dryness Extraction->Concentration1 Cleanup 4. Silica Gel SPE Cleanup Concentration1->Cleanup Concentration2 5. Final Concentration Cleanup->Concentration2 GC_MSMS 6. GC-MS/MS Analysis (MRM Mode) Concentration2->GC_MSMS Data_Acq 7. Data Acquisition GC_MSMS->Data_Acq Quant 8. Quantification using IS Calibration Data_Acq->Quant QC_Check 9. QC Sample Evaluation (Blank, Spike) Quant->QC_Check Report 10. Final Report QC_Check->Report

Caption: Workflow for GC-MS/MS quantification of 4-Nitro-7-fluoranthenol.

Protocol 2: Quantification of 4-Nitro-7-fluoranthenol by UPLC-MS/MS

This protocol is adapted from methodologies for analyzing nitrophenol metabolites in complex matrices like biological fluids or water[6].

1. Sample Preparation (Extraction)

  • Rationale: Liquid-liquid extraction (LLE) is a common and effective technique for aqueous samples. For solid samples, a solvent extraction similar to the GC-MS/MS method would be used first.

  • Step 1: For Aqueous Samples (e.g., Water, Urine):

    • Take 1 mL of the sample in a centrifuge tube.

    • Add the internal standard (isotope-labeled 4-Nitro-7-fluoranthenol).

    • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes[6].

    • Centrifuge to separate the organic and aqueous layers.

  • Step 2: Extraction and Concentration:

    • Transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction on the aqueous layer to ensure complete recovery[6].

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Filter through a 0.2 µm syringe filter before injection.

2. UPLC-MS/MS Analysis

  • Rationale: UPLC provides rapid and high-resolution separation, while the MS/MS detector ensures specific and sensitive detection.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column suitable for UPLC (e.g., sub-2 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: A gradient from ~5% B to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

    • Ion Source Temperature: Typically 450-550°C.

    • MRM Transitions: As with GC-MS/MS, determine the specific precursor and product ions for the analyte and internal standard.

3. Quality Control and System Suitability

  • The same principles of system suitability testing, multi-point calibration with an internal standard, and regular analysis of QC samples (blanks, spikes) as described for the GC-MS/MS method are essential for ensuring data integrity.

Diagram 2: UPLC-MS/MS Workflow for 4-Nitro-7-fluoranthenol Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & QC Sample 1. Sample Aliquot & IS Spiking LLE 2. Liquid-Liquid Extraction (LLE) Sample->LLE Evaporation 3. Evaporation to Dryness LLE->Evaporation Reconstitution 4. Reconstitution & Filtration Evaporation->Reconstitution UPLC_MSMS 5. UPLC-MS/MS Analysis (ESI, MRM) Reconstitution->UPLC_MSMS Data_Acq 6. Data Acquisition UPLC_MSMS->Data_Acq Quant 7. Quantification via IS Calibration Data_Acq->Quant QC_Check 8. QC Sample Validation Quant->QC_Check Report 9. Final Report Generation QC_Check->Report

Caption: Workflow for UPLC-MS/MS quantification of 4-Nitro-7-fluoranthenol.

Conclusion and Future Outlook

Both GC-MS/MS and UPLC-MS/MS represent highly suitable, sensitive, and selective methods for the quantification of 4-Nitro-7-fluoranthenol. GC-MS/MS is a well-established technique for NPAHs, while UPLC-MS/MS offers advantages for certain sample types and higher throughput.

The foundation of reliable analytical science is robust and reproducible methodology. While this guide provides a framework based on the best available science for related compounds, a formal inter-laboratory validation study for 4-Nitro-7-fluoranthenol is the necessary next step for establishing a standardized, universally accepted quantification method. Such a study would involve distributing a certified reference material or spiked samples to multiple laboratories to definitively assess the reproducibility of these high-performance methods. Until then, laboratories must rely on rigorous in-house validation, following established guidelines to ensure their methods are fit for purpose.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. ACS Publications.
  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. Shimadzu.
  • Simultaneous determination of polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives in dried tea by GC–MS/MS. (2025). PMC.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Method Validation Guidelines. (2003). BioPharm International.
  • SIMULTANEOUS GC/MS ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS AND THEIR NITRATED DERIVATIVES IN ATMOSPHERIC PARTICULATE MATTER FROM WORKPLACES. (2006). Taylor & Francis.
  • A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and. Benchchem.
  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. (2019). PMC.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification. Benchchem.
  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). PubMed.
  • Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles. (2023). Analyst (RSC Publishing).
  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. (2023). Journal of.
  • Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. (2023). PMC.

Sources

Comparative

Comparing extraction efficiency of 4-Nitro-7-fluoranthenol using LLE vs SPE

Comparative Extraction Guide: 4-Nitro-7-fluoranthenol (LLE vs. SPE) As analytical demands in environmental monitoring and pharmacokinetics shift toward trace-level quantification, the selection of sample preparation tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Guide: 4-Nitro-7-fluoranthenol (LLE vs. SPE)

As analytical demands in environmental monitoring and pharmacokinetics shift toward trace-level quantification, the selection of sample preparation techniques becomes the most critical variable in an assay's success. This guide provides an objective, data-driven comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of 4-Nitro-7-fluoranthenol (CAS 115664-57-8)[1].

By examining the physicochemical properties of this specific nitrated polycyclic aromatic hydrocarbon (NPAH) derivative, we will dissect the causality behind extraction efficiencies and establish self-validating protocols for your laboratory.

The Chemical Challenge: Mechanistic Causality in Extraction

4-Nitro-7-fluoranthenol is a hydroxylated nitro-PAH (OH-NPAH). Its molecular structure presents a unique dual-polarity challenge for extraction:

  • Hydrophobic Core: The fluoranthene backbone is highly lipophilic, driving strong affinity for non-polar solvents and reversed-phase sorbents.

  • Ionizable Polar Groups: The hydroxyl (-OH) group acts as a weak acid, while the strongly electron-withdrawing nitro (-NO 2​ ) group at the para/meta equivalent positions increases the acidity of the phenol.

The Causality of Partitioning: If the pH of the aqueous matrix exceeds the pKa of the hydroxyl group, 4-Nitro-7-fluoranthenol ionizes into a phenolate anion. In LLE, this ionized form becomes highly water-soluble and resists partitioning into organic solvents (like hexane or dichloromethane), severely depressing recovery[2]. Therefore, strict acidification is mandatory. Conversely, SPE—particularly when utilizing polymeric Hydrophilic-Lipophilic Balance (HLB) or mixed-mode sorbents—can capture the analyte via π−π interactions with the fluoranthene ring regardless of minor pH fluctuations, while also utilizing polar retention mechanisms for the nitro and hydroxyl groups[3].

Workflow Visualization

The following diagram illustrates the mechanistic divergence between the LLE and SPE workflows for OH-NPAH extraction.

G Sample Aqueous Sample (4-Nitro-7-fluoranthenol) LLE_pH Acidification (pH < 3) Suppress -OH ionization Sample->LLE_pH LLE Workflow SPE_Cond Condition Sorbent (MeOH -> H2O) Sample->SPE_Cond SPE Workflow LLE_Ext Add Organic Solvent (DCM/Hexane) LLE_pH->LLE_Ext LLE_Sep Phase Separation (Centrifugation) LLE_Ext->LLE_Sep LLE_Dry Dry over Na2SO4 & Evaporate LLE_Sep->LLE_Dry Analysis LC-MS/MS or GC-MS Analysis LLE_Dry->Analysis SPE_Load Load Sample (Affinity Binding) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target (Acetonitrile/DCM) SPE_Wash->SPE_Elute SPE_Dry Evaporate to Dryness SPE_Elute->SPE_Dry SPE_Dry->Analysis

Parallel extraction workflows for 4-Nitro-7-fluoranthenol comparing LLE and SPE methodologies.

Methodology 1: Liquid-Liquid Extraction (LLE)

LLE relies entirely on the differential solubility of the analyte between an aqueous matrix and an immiscible organic solvent. While historically standard, it struggles with trace-level nitro-PAHs due to emulsion formation and analyte loss during evaporation[4].

Validated LLE Protocol
  • Sample Preparation: Aliquot 10 mL of the aqueous sample into a 50 mL glass centrifuge tube.

  • pH Adjustment (Critical Step): Add 1M HCl dropwise until pH < 3. Causality: This suppresses the ionization of the -OH group, ensuring the molecule remains in its neutral, lipophilic state for organic partitioning.

  • Extraction: Add 10 mL of Dichloromethane (DCM). Cap tightly and agitate via mechanical vortexing for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes to break any matrix-induced emulsions.

  • Collection: Carefully aspirate the lower organic (DCM) layer using a glass Pasteur pipette and transfer to a clean vial. Repeat steps 3-5 twice more to maximize recovery.

  • Drying: Pass the combined organic layers through a bed of anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Removes residual water that would otherwise cause hydrolysis or injection issues during GC/LC analysis.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 1 mL of Acetonitrile.

Methodology 2: Solid-Phase Extraction (SPE)

SPE utilizes a solid chromatographic sorbent (typically C18 or a polymeric reversed-phase resin) to bind the analyte. For nitro-PAHs, SPE consistently demonstrates superior absolute recovery (often 76–97%) and significantly lower relative standard deviations (RSD) compared to LLE[3][5].

Validated SPE Protocol (Using Polymeric HLB Sorbent)
  • Conditioning: Pass 5 mL of Methanol through a 500 mg HLB cartridge, followed immediately by 5 mL of HPLC-grade water. Causality: Methanol solvates the polymer chains to maximize surface area, while water equilibrates the bed to match the aqueous sample.

  • Loading: Acidify 10 mL of sample to pH < 3 (as a precaution for the phenol group) and load onto the cartridge at a controlled flow rate of 1–2 mL/min. Causality: Slow flow rates ensure adequate residence time for mass transfer and π−π bonding to occur.

  • Washing: Pass 5 mL of 5% Methanol in water through the bed. Causality: This selectively elutes highly polar matrix interferences (salts, small organic acids) without disrupting the strongly bound 4-Nitro-7-fluoranthenol.

  • Drying: Apply full vacuum to the cartridge for 5–10 minutes to remove all residual water.

  • Elution: Elute the target analyte with 5 mL of Acetonitrile or DCM.

  • Concentration: Evaporate the eluate under nitrogen at 35°C and reconstitute in 1 mL of Acetonitrile.

Quantitative Performance Comparison

Based on established extraction efficiencies for hydroxylated and nitrated PAHs[2][3][5], the following table summarizes the expected performance metrics when comparing these two methodologies for trace-level analysis.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Absolute Recovery (%) 45.0% – 65.0%85.0% – 95.0%
Reproducibility (RSD %) 12.0% – 18.0%< 5.0%
Solvent Consumption ~30 mL (Highly toxic, e.g., DCM)< 10 mL (Often greener alternatives)
Extraction Time per Sample 45 – 60 minutes15 – 20 minutes
Matrix Effect / Cleanliness High risk of emulsions & backgroundHigh purity, low ion suppression
Automation Potential Very LowHighly compatible (96-well formats)

Conclusion & Recommendations

For the extraction of 4-Nitro-7-fluoranthenol, Solid-Phase Extraction (SPE) is the objectively superior methodology.

The amphiphilic nature of OH-NPAHs makes them highly susceptible to partitioning failures in traditional LLE, especially in complex biological or environmental matrices where emulsions are frequent[2]. SPE not only provides a two-fold increase in absolute recovery by utilizing targeted chemical bonding properties (such as pyrrolidone ligands or C18 chains)[3], but it also drastically reduces solvent consumption and extraction time[5]. LLE should only be reserved for highly simplified aqueous matrices where legacy regulatory methods strictly mandate its use[4].

References

  • IIPCCL. (2023). Comparison of extraction techniques on determination of PAHs in drinking water samples. Retrieved from[Link]

  • ALWSCI. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. Retrieved from [Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED. Retrieved from [Link]

  • SciELO / Journal of the Brazilian Chemical Society. (2007). Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography. Retrieved from [Link]

Sources

Validation

Structural comparison of 4-Nitro-7-fluoranthenol with non-nitrated fluoranthenols

Title : Structural and Functional Comparison Guide: 4-Nitro-7-fluoranthenol vs. Non-Nitrated Fluoranthenols Introduction Understanding the structural and metabolic divergence between hydroxylated polycyclic aromatic hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Structural and Functional Comparison Guide: 4-Nitro-7-fluoranthenol vs. Non-Nitrated Fluoranthenols

Introduction Understanding the structural and metabolic divergence between hydroxylated polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (NPAHs) is essential for environmental toxicology and drug development. 4-Nitro-7-fluoranthenol (C16H9NO3) is a highly potent NPAH[1], structurally distinct from non-nitrated fluoranthenols (such as 1-fluoranthenol or 3-fluoranthenol), which are typical intermediate metabolites of fluoranthene oxidation[2]. This guide provides an objective, data-driven comparison of their structural properties, metabolic activation pathways, and experimental handling protocols.

Structural and Electronic Divergence

The core structural difference between these two classes lies in the presence of the nitro (-NO2) group at the C4 position of the fluoranthene ring system.

  • Non-Nitrated Fluoranthenols : Featuring a tetracyclic aromatic core with a single hydroxyl (-OH) group, these molecules possess regions of high electron density. The hydroxyl group acts as an electron-donating group, making the aromatic rings highly susceptible to electrophilic attack and further oxidation by mammalian cytochrome P450 (CYP450) enzymes[2].

  • 4-Nitro-7-fluoranthenol : The addition of the nitro group introduces a strong electron-withdrawing effect. This significantly reduces the overall electron density of the aromatic system. Consequently, the primary metabolic activation pathway shifts from ring epoxidation to nitroreduction[3]. The nitro group also increases the molecular dipole moment, subtly altering its lipophilicity and cellular uptake dynamics.

Physicochemical Properties Comparison

The structural modifications directly impact the physicochemical properties, which govern the bioavailability and analytical behavior of these compounds.

PropertyNon-Nitrated Fluoranthenol (e.g., 3-Fluoranthenol)4-Nitro-7-fluoranthenol
Molecular Formula C16H10OC16H9NO3
Molecular Weight 218.25 g/mol [4]263.25 g/mol [1]
H-Bond Donors 11
H-Bond Acceptors 14
Electronic Nature Electron-rich (susceptible to oxidation)Electron-deficient (susceptible to reduction)
Primary Activation CYP450 EpoxidationNitroreductase Reduction
Genotoxic Potency Moderate (Requires S9 activation)High (Direct-acting mutagen)[3]

Visualizing Mechanistic Divergence

The structural differences dictate entirely different metabolic fates. Non-nitrated fluoranthenols require mammalian CYP450 enzymes to form reactive epoxides, whereas 4-Nitro-7-fluoranthenol is readily reduced by bacterial or mammalian nitroreductases into highly reactive hydroxylamines, leading to DNA adduct formation[3].

MetabolicPathways NNF Non-Nitrated Fluoranthenol CYP CYP450 Oxidation NNF->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide DNA1 DNA Adduct Formation Epoxide->DNA1 N7F 4-Nitro-7-fluoranthenol NTR Nitroreductase Reduction N7F->NTR Hydroxylamine Hydroxylamine Intermediate NTR->Hydroxylamine DNA2 DNA Adduct Formation Hydroxylamine->DNA2

Divergent metabolic activation pathways of non-nitrated vs. nitrated fluoranthenols.

Experimental Protocols & Self-Validating Workflows

To objectively compare the functional performance (mutagenicity and metabolism) of these compounds, we employ a dual-assay approach. The causality behind each step ensures the protocols are self-validating systems.

Protocol A: Modified Ames Plate Incorporation Assay Objective: Compare the genotoxic potency and reliance on metabolic activation[3]. Causality & Validation: Nitro-PAHs act as direct mutagens in Salmonella due to endogenous bacterial nitroreductases. Testing both compounds with and without exogenous mammalian metabolic activation (S9 fraction) validates their distinct mechanistic pathways. Using a nitroreductase-deficient strain (TA98NR) serves as an internal self-validating control; a loss of mutagenicity in TA98NR confirms the nitroreduction pathway.

  • Preparation : Dissolve 4-Nitro-7-fluoranthenol and a non-nitrated fluoranthenol in anhydrous DMSO to create 10 mM stock solutions. Causality: DMSO ensures complete solubilization of lipophilic PAHs while maintaining cellular viability at <1% final assay volume.

  • Strain Selection : Prepare overnight cultures of S. typhimurium TA98 and TA98NR.

  • Treatment : In sterile tubes, combine 100 µL of bacterial culture, 50 µL of the test compound (0.1–10 µ g/plate ), and either 500 µL of mammalian S9 mix (for non-nitrated activation) or 500 µL of phosphate buffer (for direct-acting nitrated compounds).

  • Plating & Incubation : Add 2 mL of molten top agar (containing trace histidine/biotin), vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Analysis : Count revertant colonies. 4-Nitro-7-fluoranthenol will show high colony counts in TA98 without S9, whereas the non-nitrated fluoranthenol requires S9 to induce reversions.

AmesWorkflow Prep Prepare 10mM Stocks in DMSO Strain Select Strains (TA98 & TA98NR) Prep->Strain TreatS9 Add S9 Mix (Non-Nitrated) Strain->TreatS9 CYP450 Req. TreatNoS9 Add Buffer (Nitrated) Strain->TreatNoS9 Direct Mutagen Incubate Incubate 48h at 37°C TreatS9->Incubate TreatNoS9->Incubate Analyze Count Revertant Colonies Incubate->Analyze

Self-validating Ames assay workflow for comparing PAH mutagenicity.

Protocol B: HPLC-MS/MS Metabolic Profiling Objective: Track the structural alterations (epoxidation vs. reduction) during mammalian metabolism[5]. Causality & Validation: By quenching the reaction with acetonitrile, proteins are instantly precipitated, halting enzymatic activity while keeping hydrophobic metabolites in solution. Analyzing the protein pellet validates mass balance, ensuring no compound is lost to non-specific binding.

  • Incubation : Incubate 50 µM of each compound with human liver microsomes (1 mg/mL protein) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with a deuterated internal standard.

  • Centrifugation : Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis : Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor for mass shifts corresponding to epoxidation (+16 Da) for non-nitrated fluoranthenols, and nitroreduction (-30 Da) for 4-Nitro-7-fluoranthenol.

References

  • Title: 4-Nitro-7-fluoranthenol | 115664-57-8 Source: Benchchem URL
  • Title: 425509 3-Fluoranthenol CAS: 17798-09-3 Source: United States Biological URL
  • Source: Environmental Science & Technology (ACS Publications)
  • Source: Polycyclic Aromatic Compounds (Taylor & Francis)
  • Source: Polycyclic Aromatic Compounds (Taylor & Francis)

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Comparative

A Comparative Analysis of the Chemical Stability of 4-Nitro-7-fluoranthenol and Other Nitroaromatic Compounds

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the chemical stability of nitroaromatic compounds is a critical parameter influencin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the chemical stability of nitroaromatic compounds is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides an in-depth evaluation of the chemical stability of 4-Nitro-7-fluoranthenol, a complex nitro-polycyclic aromatic hydrocarbon, by drawing comparisons with well-characterized nitroaromatic compounds: nitrobenzene, 2,4-dinitrotoluene, and 1-nitropyrene. While direct experimental data for 4-Nitro-7-fluoranthenol is not extensively available in public literature, this guide synthesizes established principles of chemical stability, experimental data from analogous compounds, and standardized testing methodologies to provide a robust predictive assessment.

The Structural Basis of Nitroaromatic Stability

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, coupled with the inherent stability of the aromatic ring, renders these compounds generally resistant to oxidative degradation.[1][2] However, this stability is not absolute and is influenced by several factors, including the number and position of nitro groups, the presence of other functional groups, and the overall molecular architecture.

4-Nitro-7-fluoranthenol is a unique molecule that combines the features of a nitroaromatic compound with those of a polycyclic aromatic hydrocarbon (PAH). Fluoranthene, the PAH backbone, is a structurally robust four-ring system. The introduction of a nitro group is expected to influence its electronic properties and, consequently, its chemical stability.

Comparative Stability Analysis

To contextualize the stability of 4-Nitro-7-fluoranthenol, we will compare it against three benchmark nitroaromatic compounds, representing simple, dinitro-substituted, and nitro-PAH structures.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Stability Features
Nitrobenzene C₆H₅NO₂123.115.7210.9Exhibits exothermic activity from approximately 300°C to 500°C.[3][4] Photorelease of NO₂ and NO is observed, though with low quantum yields.[5][6]
2,4-Dinitrotoluene C₇H₆N₂O₄182.1367-70300Decomposition occurs at 250°C and is self-sustaining at 280°C.[1][7][8] Subject to photodegradation in aqueous solutions, with half-lives on the order of hours.[9][10]
1-Nitropyrene C₁₆H₉NO₂247.25151-153-A light-sensitive solid.[11] Photodegradation is a primary mechanism for its removal from the environment.[12][13]
4-Nitro-7-fluoranthenol C₁₆H₉NO₃263.25Not availableNot availableExpected to possess high thermal stability due to the fused ring system of fluoranthene. The nitro group likely makes it susceptible to photodegradation.

In-Depth Stability Profiles of Comparator Compounds

Thermal Stability

The thermal stability of nitroaromatic compounds is a critical safety consideration, particularly in manufacturing and storage.

  • Nitrobenzene: Differential Scanning Calorimetry (DSC) data shows that pure nitrobenzene exhibits exothermic decomposition starting around 300°C.[4] The presence of impurities can lower the onset of decomposition.[3]

  • 2,4-Dinitrotoluene (DNT): DNT is known to be thermally sensitive, with decomposition occurring at 250°C and becoming self-sustaining at 280°C.[1][7][8] The presence of multiple nitro groups generally decreases thermal stability.

  • 1-Nitropyrene: As a larger PAH derivative, 1-nitropyrene is a solid with a relatively high melting point, suggesting a degree of thermal stability. However, like other nitro-PAHs, it is primarily recognized as a pollutant from combustion processes, indicating it is formed at high temperatures but can also be degraded.[14]

Based on these comparators, 4-Nitro-7-fluoranthenol, with its large, rigid fluoranthene core, is predicted to have significant thermal stability, likely decomposing at temperatures well above those of smaller nitroaromatics. However, the presence of the nitro group introduces a potential pathway for thermal decomposition that is not present in the parent PAH.

Photostability

Photodegradation is a key environmental fate for many nitroaromatic compounds.

  • Nitrobenzene: The photodynamics of nitrobenzene in solution have been studied, revealing a high triplet quantum yield, which can lead to photochemical reactions.[15][16] However, the quantum yields for the photorelease of NO₂ and NO are generally low.[5][6]

  • 2,4-Dinitrotoluene (DNT): DNT undergoes photodegradation in aqueous solutions, with studies showing that its degradation can be influenced by the presence of other dissolved species like humic acids and salts.[9][10] The half-life can be on the order of a few hours under simulated sunlight.[9]

  • 1-Nitropyrene: Photodegradation is a major pathway for the removal of 1-nitropyrene from the environment.[12][13] Its photostability is influenced by the substrate it is adsorbed on and the surrounding medium.[17]

Given that both nitroaromatics and PAHs are susceptible to photodegradation, it is highly probable that 4-Nitro-7-fluoranthenol is also light-sensitive. The extended π-system of the fluoranthene moiety will likely absorb light in the UV-A and visible regions, and the nitro group provides a pathway for photochemical reactions.

Experimental Protocols for Stability Assessment

To empirically determine the chemical stability of 4-Nitro-7-fluoranthenol, standardized and validated methodologies should be employed.

Thermal Stability Testing: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are complementary techniques that provide comprehensive information about the thermal stability of a substance.[18][19][20][21]

Objective: To determine the onset of thermal decomposition and to characterize any endothermic or exothermic events.

Methodology (Based on ASTM E537):

  • Sample Preparation: Accurately weigh 5-15 mg of the test compound into a hermetically sealed DSC pan.[22]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[22]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be beyond the decomposition point.

    • For TGA, continuously monitor the mass of the sample as a function of temperature.

    • For DSC, continuously monitor the heat flow to or from the sample relative to the reference.

  • Data Analysis:

    • TGA: The onset of mass loss indicates the beginning of decomposition.

    • DSC: Exothermic peaks indicate decomposition or other heat-releasing reactions, while endothermic peaks can indicate melting or boiling. The onset temperature of the exothermic peak is a key indicator of thermal stability.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-15 mg of 4-Nitro-7-fluoranthenol pan Place in hermetic DSC/TGA pan weigh->pan seal Seal pan pan->seal instrument Place sample and reference in TGA/DSC seal->instrument purge Purge with N₂ instrument->purge heat Ramp temperature (e.g., 10°C/min) purge->heat monitor Monitor mass change (TGA) and heat flow (DSC) heat->monitor analyze Determine onset of decomposition and thermal events monitor->analyze

Caption: Workflow for Thermal Stability Analysis using TGA/DSC.

Photostability Testing

The ICH Q1B guideline provides a standardized approach for photostability testing of new drug substances and products.[2][23][24][25][26]

Objective: To evaluate the effect of light exposure on the stability of the compound.

Methodology (Based on ICH Q1B):

  • Sample Preparation:

    • Solid State: Spread a thin layer (not more than 3 mm) of the compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable, transparent solvent.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to shield it from light.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of visible and UV light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24]

    • Commonly used light sources include xenon arc lamps or a combination of cool white fluorescent and near-UV lamps.[24]

    • Place the dark control sample alongside the exposed sample to differentiate between light-induced and thermally-induced degradation.

  • Analysis:

    • After the exposure period, analyze both the exposed sample and the dark control for any changes.

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically used to quantify the parent compound and detect the formation of any degradation products.

    • Visual inspection for color changes is also a critical part of the assessment.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Prepare solid sample (thin layer) expose Expose samples to light source (ICH Q1B) prep_solid->expose prep_solution Prepare solution sample prep_solution->expose prep_dark Prepare dark control (wrapped in foil) prep_dark->expose control Store dark control alongside analyze_hplc Analyze by HPLC for degradation products expose->analyze_hplc analyze_visual Visually inspect for color change expose->analyze_visual compare Compare exposed vs. dark control analyze_hplc->compare analyze_visual->compare

Caption: Workflow for Photostability Testing according to ICH Q1B.

Conclusion and Future Directions

Based on the comparative analysis of its structural components with known nitroaromatic compounds, 4-Nitro-7-fluoranthenol is predicted to be a thermally stable compound, likely more so than smaller, non-polycyclic nitroaromatics. However, its extended aromatic system and the presence of a nitro group strongly suggest a susceptibility to photodegradation.

To definitively characterize the chemical stability of 4-Nitro-7-fluoranthenol, rigorous experimental testing following standardized protocols such as those outlined by the ASTM, OECD, and ICH is essential. The detailed methodologies provided in this guide offer a clear path for researchers to generate the empirical data needed to fully understand the stability profile of this and other novel nitroaromatic compounds. Such data is invaluable for ensuring the safe handling, formulation, and application of these molecules in research and drug development.

References

  • Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]

  • Photostability Testing. Sampled. Available at: [Link]

  • ICH Q1B Photostability Testing - Everything You Need to Know! PharmaGrowthHub. YouTube. Available at: [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]

  • Cas 121-14-2,2,4-Dinitrotoluene. lookchem. Available at: [Link]

  • 2,4-Dinitrotoluene. Novachem. Available at: [Link]

  • Thermal Stability Studies on a Homologous Series of Nitroarenes. ACS Publications. Available at: [Link]

  • OECD 113 - Thermal Stability and Stability in Air. Situ Biosciences. Available at: [Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT). US EPA. Available at: [Link]

  • Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species. ResearchGate. Available at: [Link]

  • Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species. Journal of Hazardous Materials. Available at: [Link]

  • Studies on Photo-Degradation of 2,4-dinitro Toluene in Aqueous Phase. PubMed. Available at: [Link]

  • 1-Nitropyrene. PubChem. Available at: [Link]

  • Selection test for air stability and thermal stability according to OECD test no. 113. Analytice. Available at: [Link]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. ResearchGate. Available at: [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. ACS Publications. Available at: [Link]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. Available at: [Link]

  • A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. PubMed Central. Available at: [Link]

  • Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD. Available at: [Link]

  • Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. ACS Publications. Available at: [Link]

  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. ACS Publications. Available at: [Link]

  • Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields. ACS Publications. Available at: [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. MDPI. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • 2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]

  • Thermal Analysis of Organic Compounds. AZoM. Available at: [Link]

  • 2,4-Dinitrotoluene. Wikipedia. Available at: [Link]

  • 2,4-Dinitrotoluene. PubChem. Available at: [Link]

  • Benzene, nitro-. NIST WebBook. Available at: [Link]

  • Polycyclic aromatic hydrocarbons (PAHs) and their nitrated and oxygenated derivatives in the Arctic boundary layer: seasonal trends and local anthropogenic influence. Atmospheric Chemistry and Physics. Available at: [Link]

  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. Available at: [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. AIP Publishing. Available at: [Link]

  • Test No. 113: Screening Test for Thermal Stability. Amanote Research. Available at: [Link]

  • Chemical Properties of 1-Nitropyrene (CAS 5522-43-0). Cheméo. Available at: [Link]

  • 1-Nitropyrene. Wikipedia. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Nitro-7-fluoranthenol

Standard Operating Procedure and Safety Guide: Handling 4-Nitro-7-fluoranthenol Executive Summary 4-Nitro-7-fluoranthenol (CAS: 115664-57-8) is a nitrated polycyclic aromatic hydrocarbon (NPAH) frequently utilized as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure and Safety Guide: Handling 4-Nitro-7-fluoranthenol

Executive Summary

4-Nitro-7-fluoranthenol (CAS: 115664-57-8) is a nitrated polycyclic aromatic hydrocarbon (NPAH) frequently utilized as an analytical standard in environmental toxicology and mutagenesis research[1]. Handling NPAHs requires stringent, highly controlled operational protocols due to their profound toxicological profile. This guide provides drug development professionals, toxicologists, and analytical chemists with a comprehensive, self-validating framework for the selection of Personal Protective Equipment (PPE), operational handling, and disposal of 4-Nitro-7-fluoranthenol.

Mechanistic Hazard Profile: The "Why" Behind the Safety Protocols

To design an effective safety protocol, researchers must first understand the mechanistic causality of the compound's hazards. 4-Nitro-7-fluoranthenol is not merely a chemical irritant; it is a direct-acting mutagen[2].

  • Genotoxicity via Nitroreduction: In biological systems, the nitro group (-NO2) of NPAHs undergoes enzymatic reduction via nitroreductases to form highly reactive N-hydroxylamines. These intermediates covalently bind to DNA, forming bulky adducts that induce frameshift mutations and base-pair substitutions. Consequently, even microgram-level exposures via inhalation or dermal absorption pose a severe genotoxic risk[3].

  • Lipophilicity and Solvent Permeation: As a polycyclic aromatic compound, 4-Nitro-7-fluoranthenol is highly lipophilic. When dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane, or Methanol) for assays, the solvent acts as a permeation enhancer. If a splash occurs, the solvent will rapidly carry the mutagen through standard nitrile gloves and directly into the dermal lipid bilayer[4].

  • Photochemical Reactivity: NPAHs are highly sensitive to ultraviolet (UV) and ambient laboratory lighting. Exposure to light induces rapid photochemical degradation, which not only ruins the integrity of the analytical standard but can also generate unpredictable, reactive oxygen species (ROS)[3].

Personal Protective Equipment (PPE) Requirements

Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and mandate appropriate PPE[5][6]. Because 4-Nitro-7-fluoranthenol is handled both as a highly electrostatic dry powder and as a concentrated solvent solution, PPE must be dynamically selected based on the specific operational phase.

Table 1: PPE Specifications for 4-Nitro-7-fluoranthenol Handling
PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4-6 mil), Outer Butyl Rubber or Neoprene.Nitrile provides basic dexterity, but Butyl/Neoprene is required to prevent rapid breakthrough of carrier solvents (e.g., DCM, DMSO)[4].
Body Protection Flame-resistant Nomex® or 100% Cotton lab coat (fully buttoned). Disposable Tyvek® sleeves.Synthetic fabrics (polyester) generate static electricity, which can aerosolize the dry NPAH powder. Tyvek prevents dermal absorption from splashes[7].
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Safety glasses with side shields are insufficient; splash goggles provide a hermetic seal against solvent vapors and micro-particulates[5].
Respiratory Handled strictly inside a Class II Type B2 Biosafety Cabinet or externally ducted Fume Hood.Prevents inhalation of mutagenic dust and solvent vapors. If handled outside containment, a NIOSH-approved N95/P100 or PAPR is mandatory[7].
Table 2: Chemical Resistance Guide for Common NPAH Solvents
Carrier SolventPrimary HazardRecommended Outer Glove MaterialApprox. Breakthrough Time
Dichloromethane (DCM) Highly volatile, rapid skin permeation.Butyl Rubber or Viton™> 4 hours
Dimethyl Sulfoxide (DMSO) Extreme permeation enhancer.Neoprene or Butyl Rubber> 4 hours
Methanol Flammable, systemic toxicity.Butyl Rubber or Nitrile (8+ mil)> 2 hours

Operational Workflow & Handling Protocols

The following step-by-step methodologies ensure that the handling of 4-Nitro-7-fluoranthenol is a self-validating system, minimizing exposure risk while maintaining the chemical integrity of the standard[2].

Protocol 1: Dry Powder Weighing and Solubilization

Dry NPAH powders are highly electrostatic and prone to aerosolization. This phase presents the highest inhalation risk.

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the hood of all unnecessary equipment to prevent airflow turbulence.

  • Static Mitigation: Place an anti-static bar (ionizer) directly next to the microbalance. Wipe the exterior of the 4-Nitro-7-fluoranthenol vial with a static-dissipative cloth before opening.

  • Weighing: Using a dedicated, anti-static stainless steel spatula, carefully transfer the required mass into a pre-tared, amber glass vial. Crucial: The use of amber glass is mandatory to prevent the photochemical degradation of the nitro-PAH[2].

  • Solubilization: Inject the carrier solvent (e.g., Methanol or DMSO) directly into the amber vial while it remains inside the fume hood. Seal the vial with a PTFE-lined cap.

  • Homogenization: Vortex the sealed vial for 30 seconds, followed by ultrasonic vibration in a water bath for 1 minute to ensure complete dissolution without exposing the solution to ambient air[2].

Protocol 2: Experimental Execution (Liquid Handling)
  • Transfer: All transfers of the solubilized 4-Nitro-7-fluoranthenol must be performed using gas-tight Hamilton syringes or positive-displacement pipettes to prevent solvent dripping.

  • Light Shielding: If clear assay plates or tubes must be used, wrap them immediately in aluminum foil or conduct the assay under yellow/red darkroom lighting to preserve the compound's structural integrity.

Decontamination and Waste Disposal Plan

Because 4-Nitro-7-fluoranthenol is a persistent environmental pollutant and mutagen, standard laboratory washing procedures are insufficient.

Protocol 3: Spill Response and Disposal
  • Immediate Spill Response: If a liquid spill occurs, immediately cover the area with activated charcoal or a specialized solvent-absorbent pad. Do not use dry paper towels, as they will simply spread the lipophilic compound.

  • Chemical Decontamination: Wipe the spill area three times using alternating solvents: first with a Methanol-dampened wipe to dissolve the NPAH, followed by a water/detergent wipe to remove residual solvent.

  • Waste Segregation: All consumables that contact 4-Nitro-7-fluoranthenol (pipette tips, gloves, wipes, and empty vials) must be segregated into a dedicated, rigid, puncture-proof "Hazardous Chemical Waste: Mutagenic/NPAH" container.

  • Final Disposal: Never dispose of NPAH solutions down the drain. Liquid waste must be collected in compatible, clearly labeled HPLC-grade waste carboys for high-temperature incineration by a certified hazardous waste contractor.

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood & Don PPE Weighing 2. Dry Powder Weighing Anti-Static Bar & Enclosed Balance Start->Weighing Solubilization 3. Solubilization Amber Vials (Prevent Photolysis) Weighing->Solubilization Spill Spill Occurred? Solubilization->Spill Decon 4a. Decontamination Solvent Wipe & Soap Wash Spill->Decon Yes Waste 4b. Waste Disposal Segregated Hazardous Waste Spill->Waste No Decon->Waste

Safe handling, spill response, and disposal workflow for Nitro-PAHs.

References

  • Benchchem. "4-Nitro-7-fluoranthenol | 115664-57-8". Benchchem.
  • University of California, San Francisco (UCSF). "Chemical Safety: Personal Protective Equipment". UCSF Environment, Health and Safety.
  • National Institute of Standards and Technology (NIST). "SRM 1587 - Nitrated Polycyclic Aromatic Hydrocarbons in Methanol". NIST Standard Reference Materials.
  • MCR Safety. "Understanding Solvents and PPE for Chemical Safety". MCR Safety Blog.
  • Aerosol and Air Quality Research. "An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere". AAQR.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Assessment - 29 CFR 1910.132". United States Department of Labor.
  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment". CDC NIOSH.

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